1,2,3-Pentanetriol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5371-48-2 |
|---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
pentane-1,2,3-triol |
InChI |
InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3 |
InChI Key |
AALKGALVYCZETF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
1,2,3-Pentanetriol chemical structure and properties
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of 1,2,3-pentanetriol. Due to the limited availability of experimental data for this specific isomer in public literature, this document combines confirmed structural information with computed properties and generalized experimental protocols relevant to vicinal triols. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this polyol.
Introduction
This compound, a member of the vicinal triol family, is a five-carbon polyol with hydroxyl groups on the first three consecutive carbon atoms. While its isomers, such as 1,2,5-pentanetriol and 1,3,5-pentanetriol, have documented applications and properties, this compound is less characterized in scientific literature. This guide synthesizes the available information on its structure and provides a framework for its synthesis and analysis based on established chemical principles for analogous compounds.
Chemical Structure and Identifiers
The fundamental structure of this compound consists of a pentane backbone with hydroxyl substitutions at the C1, C2, and C3 positions. This arrangement includes two chiral centers (C2 and C3), leading to the possibility of multiple stereoisomers.
Caption: 2D representation of this compound's carbon backbone.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | pentane-1,2,3-triol | [1] |
| CAS Number | 5371-48-2 | [2] |
| Molecular Formula | C₅H₁₂O₃ | [2] |
| Molecular Weight | 120.15 g/mol | [2] |
| Canonical SMILES | CCC(C(CO)O)O | [2] |
| InChI | InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3 | [1] |
| InChIKey | AALKGALVYCZETF-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
Table 2: Predicted Physical and Chemical Properties of this compound
| Property | Predicted Value | Source |
| XLogP3-AA | -0.8 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Complexity | 55.6 | [2] |
| Topological Polar Surface Area | 60.7 Ų | [3] |
| Monoisotopic Mass | 120.078644241 Da | [2] |
Synthesis and Characterization
While a specific, validated synthesis protocol for this compound is not documented in readily accessible literature, a general and plausible route would involve the stereoselective dihydroxylation of a corresponding unsaturated precursor, such as 1-penten-3-ol, or the osmylation of 1-pentene followed by oxidation.
Conceptual Synthesis Protocol: Dihydroxylation of 1-Penten-3-ol
This conceptual protocol outlines a potential method for synthesizing this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 1-penten-3-ol, in a suitable solvent system such as a mixture of t-butanol and water.
-
Reagent Addition: Cool the solution in an ice bath. Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO).
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a reducing agent like sodium sulfite or sodium bisulfite to reduce any remaining OsO₄.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Characterization Workflow
The structural confirmation of synthesized this compound would require a suite of standard analytical techniques.
References
Synthesis of 1,2,3-Pentanetriol: A Technical Guide for Laboratory Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for the laboratory-scale preparation of 1,2,3-pentanetriol. This versatile triol serves as a valuable building block in various research and development applications, including the synthesis of novel pharmacophores and complex molecular architectures. This document details established experimental protocols, presents key quantitative data, and illustrates the underlying reaction mechanisms.
Introduction
This compound, a vicinal triol, possesses a unique arrangement of hydroxyl groups that makes it a desirable intermediate in organic synthesis. Its chirality at the C2 and C3 positions also opens avenues for the stereoselective synthesis of complex molecules. The primary methods for its synthesis involve the dihydroxylation of an appropriate allylic alcohol precursor, namely 1-penten-3-ol. This guide will focus on two prominent and reliable methods: the Molybdenum-catalyzed anti-dihydroxylation and the Osmium-catalyzed syn-dihydroxylation.
Comparative Overview of Synthesis Methods
The choice of synthetic methodology for this compound is dictated by the desired stereochemical outcome. The Molybdenum-catalyzed approach typically yields the anti-diol, while the Osmium-catalyzed methods produce the syn-diol.
| Parameter | Molybdenum-Catalyzed anti-Dihydroxylation | Osmium-Catalyzed syn-Dihydroxylation (Upjohn) |
| Precursor | 1-Penten-3-ol | 1-Penten-3-ol |
| Primary Reagents | MoO₂(acac)₂, Bishydroxamic acid ligand, H₂O₂ | OsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO) |
| Stereochemical Outcome | anti-1,2,3-Pentanetriol | syn-1,2,3-Pentanetriol |
| Typical Yields | High | High |
| Key Advantages | Excellent diastereocontrol, use of environmentally benign H₂O₂ | Reliable and well-established method |
| Key Disadvantages | Requires synthesis of specialized ligands for optimal results | OsO₄ is highly toxic and volatile |
Experimental Protocols
Molybdenum-Catalyzed anti-Dihydroxylation of 1-Penten-3-ol
This method provides a route to anti-1,2,3-pentanetriol with high diastereoselectivity. The reaction proceeds via a two-step mechanism involving an initial epoxidation of the allylic alcohol followed by a regioselective in-situ hydrolysis of the epoxide.[1][2][3][4]
Reagents and Materials:
-
1-Penten-3-ol
-
Molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂)
-
Bishydroxamic acid (BHA) ligand (e.g., L6 as described in Su, S., & Wang, C. (2019). Org. Lett., 21(7), 2436–2440)
-
Hydrogen peroxide (30% aqueous solution)
-
Toluene
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of 1-penten-3-ol (1.0 mmol) in toluene (5 mL) is added the bishydroxamic acid ligand (0.06 mmol) and MoO₂(acac)₂ (0.05 mmol).
-
The mixture is stirred at room temperature for 15 minutes.
-
Aqueous hydrogen peroxide (30%, 1.5 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at 40°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of Na₂SO₃ (5 mL).
-
The mixture is stirred for 30 minutes, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford anti-1,2,3-pentanetriol.[5][6][7][8]
Osmium-Catalyzed syn-Dihydroxylation of 1-Penten-3-ol (Upjohn Dihydroxylation)
The Upjohn dihydroxylation is a classic and reliable method for the syn-dihydroxylation of alkenes.[1][9][10] It utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide, which is regenerated in situ by a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).[1][9][10]
Reagents and Materials:
-
1-Penten-3-ol
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)
-
N-Methylmorpholine N-oxide (NMO) (50 wt% in water)
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of 1-penten-3-ol (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL) is added N-methylmorpholine N-oxide (1.2 mmol).
-
The mixture is stirred at room temperature until all solids have dissolved.
-
A catalytic amount of osmium tetroxide solution (0.02 mmol) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC. The reaction mixture will typically turn dark brown or black.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃ (10 mL).
-
The mixture is stirred vigorously for 1 hour, during which the color should lighten.
-
The acetone is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield syn-1,2,3-pentanetriol.[5][6][7][8]
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification efficiency. Spectroscopic data is based on general knowledge of similar polyol structures and may require experimental confirmation.
| Parameter | This compound |
| Molecular Formula | C₅H₁₂O₃[3] |
| Molecular Weight | 120.15 g/mol [3] |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | Data not readily available |
| Typical Yield (Mo-catalyzed) | > 80% (based on similar substrates)[3] |
| Typical Yield (Os-catalyzed) | > 85% (based on similar substrates)[1][9][10] |
| ¹H NMR (Predicted, CDCl₃, 400 MHz) δ (ppm) | 0.95 (t, 3H), 1.55 (q, 2H), 3.50-3.80 (m, 4H), 2.5-4.0 (br s, 3H, -OH)[11][12][13] |
| ¹³C NMR (Predicted, CDCl₃, 100 MHz) δ (ppm) | 10.1, 27.5, 65.8, 72.4, 74.1[11][12][13] |
| IR (neat, cm⁻¹) | ~3350 (br, O-H), ~2960 (C-H), ~1050 (C-O)[11][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis and purification of this compound.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Molybdenum-Catalyzed Diastereoselective anti-Dihydroxylation of Secondary Allylic Alcohols [organic-chemistry.org]
- 4. Molybdenum-Catalyzed Diastereoselective anti-Dihydroxylation of Secondary Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Upjohn Dihydroxylation [organic-chemistry.org]
- 11. forskning.ruc.dk [forskning.ruc.dk]
- 12. benchchem.com [benchchem.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-depth Technical Guide to the Stereoisomers and Chirality of 1,2,3-Pentanetriol
This guide provides a comprehensive overview of the stereochemistry of 1,2,3-pentanetriol, a polyol of interest to researchers, scientists, and professionals in drug development. The document outlines the stereoisomeric forms, their relationships, and general methodologies for their synthesis, separation, and characterization.
Introduction to this compound and its Stereoisomers
This compound is a five-carbon triol with the molecular formula C₅H₁₂O₃. The presence of two chiral centers at the C2 and C3 positions gives rise to a total of four possible stereoisomers. These stereoisomers can be grouped into two pairs of enantiomers, which are diastereomeric to each other. The diastereomeric pairs are designated as erythro and threo. Understanding the specific spatial arrangement of the hydroxyl groups is crucial as different stereoisomers can exhibit distinct biological activities and physical properties, a key consideration in pharmaceutical and materials science research.
Chirality and Stereoisomeric Relationships
The four stereoisomers of this compound are:
-
(2R,3R)-1,2,3-Pentanetriol (threo)
-
(2S,3S)-1,2,3-Pentanetriol (threo)
-
(2R,3S)-1,2,3-Pentanetriol (erythro)
-
(2S,3R)-1,2,3-Pentanetriol (erythro)
The relationship between these stereoisomers is depicted in the following diagram.
Physicochemical Properties of this compound Stereoisomers
| Property | (2S,3R)-1,2,3-Pentanetriol | (2R,3S)-1,2,3-Pentanetriol | (2R,3R)-1,2,3-Pentanetriol | (2S,3S)-1,2,3-Pentanetriol |
| Molecular Weight | 120.15 g/mol [2] | 120.15 g/mol | 120.15 g/mol | 120.15 g/mol |
| XLogP3-AA | -0.8[2] | Data not available | Data not available | Data not available |
| Hydrogen Bond Donor Count | 3[2] | Data not available | Data not available | Data not available |
| Hydrogen Bond Acceptor Count | 3[2] | Data not available | Data not available | Data not available |
| Rotatable Bond Count | 3[2] | Data not available | Data not available | Data not available |
| Exact Mass | 120.078644241 Da[2] | Data not available | Data not available | Data not available |
| Topological Polar Surface Area | 60.7 Ų[2] | Data not available | Data not available | Data not available |
| Optical Rotation [α]D | Data not available | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and separation of all four stereoisomers of this compound are not available in a single source. However, based on general principles of stereoselective synthesis and chiral resolution, a plausible workflow can be outlined.
Stereoselective Synthesis
A common strategy for the synthesis of 1,2,3-triols involves the dihydroxylation of a chiral allylic alcohol. The stereochemistry of the starting material and the dihydroxylation reagent will determine the stereochemistry of the final product. For instance, a Sharpless asymmetric dihydroxylation of a (Z)- or (E)-pent-2-en-1-ol could be employed to selectively generate specific diastereomers.
Separation of Stereoisomers
A mixture of stereoisomers can be separated using chromatographic techniques.
-
Separation of Diastereomers: The erythro and threo diastereomers can be separated using standard chromatography techniques such as column chromatography on silica gel, as they have different physical properties.
-
Resolution of Enantiomers: The enantiomers within the separated erythro and threo pairs can be resolved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.
The following diagram illustrates a general experimental workflow for the synthesis and separation of this compound stereoisomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. The different spatial arrangements of the hydroxyl groups in the erythro and threo isomers of this compound will result in different chemical shifts and coupling constants for the protons on the carbon backbone, particularly for the protons at C2 and C3.[3]
For the determination of the absolute configuration of each enantiomer, derivatization with a chiral agent followed by NMR analysis, or comparison of experimental optical rotation with literature values (when available) are common methods.
Conclusion
The four stereoisomers of this compound represent a rich area for stereochemical investigation. While the fundamental principles of their chirality are well-understood, a significant gap exists in the experimental data regarding their specific physical properties and detailed synthetic protocols. This guide provides a framework based on established chemical principles and data for analogous compounds. Further experimental research is necessary to fully characterize each stereoisomer, which will be invaluable for their potential applications in drug discovery and materials science.
References
Spectroscopic Profile of 1,2,3-Pentanetriol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,2,3-Pentanetriol, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental spectral data for this specific isomer, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for polyols. Detailed, generalized experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous polyols.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H1 (CH₂) | ~3.6 - 3.8 | Multiplet | - |
| H2 (CH) | ~3.9 - 4.1 | Multiplet | - |
| H3 (CH) | ~3.7 - 3.9 | Multiplet | - |
| H4 (CH₂) | ~1.5 - 1.7 | Multiplet | - |
| H5 (CH₃) | ~0.9 - 1.0 | Triplet | ~7.5 |
| OH (x3) | Broad singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CH₂) | ~65 - 70 |
| C2 (CH) | ~75 - 80 |
| C3 (CH) | ~70 - 75 |
| C4 (CH₂) | ~25 - 30 |
| C5 (CH₃) | ~10 - 15 |
Table 3: Predicted Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3600 - 3200 | Strong, Broad | O-H Stretching | Hydrogen-bonded Hydroxyl Groups |
| ~2960 - 2850 | Strong | C-H Stretching | Alkyl (CH₃, CH₂, CH) Groups |
| ~1465 | Medium | C-H Bending | Methylene (-CH₂-) Scissoring |
| ~1380 | Medium | C-H Bending | Methyl (-CH₃) Bending |
| ~1100 - 1000 | Strong | C-O Stretching | Alcohol C-O Bonds |
Table 4: Predicted Major Mass Spectrometry Fragments for this compound (Electron Ionization)
| m/z | Proposed Fragment Identity | Notes |
| [M-H₂O]⁺ | Dehydration product | Common for alcohols |
| [M-C₂H₅]⁺ | Loss of ethyl group | Alpha-cleavage |
| [M-CH₂OH]⁺ | Loss of hydroxymethyl group | Alpha-cleavage |
| Various | Smaller fragments from further C-C bond cleavages | - |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in this compound.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS as an internal reference.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[1]
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to known correlation tables to identify the functional groups. Pay close attention to the broad O-H stretching band and the C-O stretching region.[2][3]
-
Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to aid in its structural elucidation.
Materials and Equipment:
-
Mass spectrometer with an Electron Ionization (EI) source and a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Gas chromatograph (GC) for sample introduction (GC-MS).
-
Helium carrier gas.
-
This compound sample.
-
Solvent for sample dilution (e.g., methanol or dichloromethane).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
The sample is vaporized and separated on the GC column.
-
The separated components elute from the column and enter the ion source of the mass spectrometer.
-
-
Ionization and Mass Analysis:
-
In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (if present) to determine the molecular weight. Note that for alcohols, the molecular ion peak can be weak or absent.[4]
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
-
Propose fragmentation pathways consistent with the structure of this compound, such as alpha-cleavages and dehydration.[4]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Thermodynamic Properties of 1,2,3-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2,3-pentanetriol. Recognizing the scarcity of experimentally determined data for this specific isomer, this document compiles and presents high-quality predicted data alongside available experimental data for structurally related isomers. This approach offers valuable insights for researchers, scientists, and drug development professionals. The guide details common experimental protocols for determining the thermodynamic properties of polyols and includes visualizations to clarify experimental workflows.
Introduction
This compound, a member of the polyol family, possesses a molecular structure with three hydroxyl groups on adjacent carbon atoms. This arrangement allows for extensive hydrogen bonding, which significantly influences its physicochemical and thermodynamic properties. Understanding these properties is crucial for a wide range of applications, including its use as a solvent, humectant, or plasticizer, and is of particular interest in drug formulation and development where such excipients can impact the stability and delivery of active pharmaceutical ingredients.
This guide addresses the current lack of extensive experimental thermodynamic data for this compound by presenting a comparative analysis based on high-quality predicted values and experimental data from its isomers.
Core Thermodynamic Properties
The thermodynamic properties of this compound are pivotal for predicting its behavior in various chemical and physical processes. Due to a lack of direct experimental measurements for this compound, this section presents a comparative summary of predicted data for several pentanetriol isomers, alongside the limited experimental data available for 2,3,4-pentanetriol. These values are primarily sourced from computational models and public chemical databases.
Table 1: Comparison of Predicted Thermodynamic Properties of Pentanetriol Isomers
| Property | This compound (Predicted) | 1,3,5-Pentanetriol (Predicted)[1] | 2,3,4-Pentanetriol (Predicted) |
| Molecular Formula | C₅H₁₂O₃ | C₅H₁₂O₃ | C₅H₁₂O₃ |
| Molecular Weight ( g/mol ) | 120.15 | 120.15 | 120.15 |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Data Not Available | -421.68 kJ/mol | Data Not Available |
| Enthalpy of Formation at Standard Conditions (Gas) (ΔfH°gas) | Data Not Available | -608.50 kJ/mol | Data Not Available |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | Data Not Available | 17.45 kJ/mol | Data Not Available |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | Data Not Available | 76.37 kJ/mol | Data Not Available |
| Normal Boiling Point (Tboil) | Data Not Available | 589.90 K | Data Not Available |
| Normal Melting Point (Tfus) | Data Not Available | 313.57 K | Data Not Available |
| Critical Temperature (Tc) | Data Not Available | 748.12 K | Data Not Available |
| Critical Pressure (Pc) | Data Not Available | 5001.51 kPa | Data Not Available |
| Critical Volume (Vc) | Data Not Available | 0.366 m³/kmol | Data Not Available |
Note: Predicted values are often calculated using group contribution methods, such as the Joback method, and should be used with an understanding of their inherent limitations.
Table 2: Experimental Thermodynamic Data for 2,3,4-Pentanetriol
| Property | Value | Temperature (K) | Reference |
| Enthalpy of Vaporization (ΔvapH) | 78.9 kJ/mol | 443 | Stull, 1947[2] |
Note: This experimental value provides a valuable point of reference for the predicted data of other isomers.
Experimental Protocols for Thermodynamic Property Determination
Heat Capacity and Phase Transitions: Adiabatic Calorimetry and Differential Scanning Calorimetry (DSC)
Adiabatic Calorimetry is a highly accurate method for measuring heat capacity.
-
Apparatus: A high-precision adiabatic calorimeter with a sample cell, an adiabatic shield, and a high-vacuum environment.
-
Methodology:
-
A precisely weighed sample is placed in the sample cell.
-
The system is cooled to the starting temperature, typically using liquid nitrogen.
-
Energy is intermittently introduced to the sample through a heater, and the corresponding temperature increase is measured.
-
The temperature difference between the sample cell and the adiabatic shield is maintained close to zero to prevent heat loss.
-
The heat capacity is calculated from the amount of energy supplied and the observed temperature change.
-
Differential Scanning Calorimetry (DSC) is a more common technique for determining heat capacities and thermodynamic properties of fusion.
-
Apparatus: A differential scanning calorimeter.
-
Methodology:
-
A small, accurately weighed sample (typically 3-10 mg) is placed in a sample pan.
-
An empty reference pan is also placed in the calorimeter.
-
The sample and reference are heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
This differential heat flow is used to determine the heat capacity and the enthalpy and entropy of phase transitions.
-
Thermostability: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is used to study the thermal stability of a compound.
-
Apparatus: A thermogravimetric analyzer.
-
Methodology:
-
A sample is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate under a controlled atmosphere.
-
The mass of the sample is continuously monitored as a function of temperature.
-
Decomposition temperatures are identified by the onset of mass loss.
-
Visualizations
Experimental Workflow for Thermodynamic Characterization
The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a polyol.
Caption: Experimental workflow for determining thermodynamic properties of polyols.
Conclusion
This technical guide has synthesized the available information on the thermodynamic properties of this compound. While a notable scarcity of direct experimental data for this specific isomer exists, a comparative analysis of predicted data for related isomers and the limited available experimental data for 2,3,4-pentanetriol provides a valuable foundation for researchers. The outlined experimental protocols for polyol characterization offer a clear methodological framework for future studies. Further experimental investigation into the thermodynamic properties of this compound is warranted to validate computational predictions and expand its application in scientific and industrial fields.
References
An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1,2,3-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and solvent compatibility of 1,2,3-Pentanetriol. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the expected solubility profile based on the physicochemical properties of structurally related short-chain polyols, such as glycerol, 1,2-propanediol, and 1,3-propanediol. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility of this compound for their specific applications.
Introduction to this compound
This compound is a triol, a type of sugar alcohol, characterized by a five-carbon backbone with three hydroxyl (-OH) groups located on the first, second, and third carbon atoms. The presence of these multiple hydroxyl groups imparts a high degree of polarity to the molecule, making it hydrophilic and capable of forming numerous hydrogen bonds. These structural features are the primary determinants of its solubility and solvent compatibility. In the context of pharmaceutical development, polyols are widely utilized as excipients, solvents, and taste-masking agents.[1][2][3][4] Understanding the solubility of this compound is crucial for its potential application in various formulations.
Predicted Solubility and Solvent Compatibility
Based on the known solubility of analogous polyols like glycerol and propylene glycol, a qualitative solubility profile for this compound can be predicted.[5][6][7][8][9][10][11][12][13][14][15] Short-chain polyols are generally miscible with water and soluble in other polar solvents, while their solubility decreases significantly in non-polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Miscible/Highly Soluble | The multiple hydroxyl groups of this compound can readily form hydrogen bonds with the hydroxyl groups of these solvents, leading to high miscibility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Moderately Soluble | While lacking hydroxyl groups for hydrogen bond donation, these solvents possess a dipole moment and can act as hydrogen bond acceptors, allowing for favorable interactions with this compound. Solubility may be lower than in protic solvents. |
| Non-Polar | Hexane, Toluene, Chloroform, Diethyl Ether | Sparingly Soluble to Insoluble | The non-polar nature of these solvents prevents effective solvation of the highly polar this compound molecule, as "like dissolves like".[16] |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a liquid compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Vortex mixer
-
Pipettes
-
Syringe filters (if necessary for clarification)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Refractive Index measurement)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate phase of this compound indicates that a saturated solution has been formed.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow any undissolved this compound to settle.
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. If the solution is not perfectly clear, use a syringe filter to remove any suspended microdroplets.
-
Accurately weigh the collected aliquot.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., GC with a suitable detector) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or as a weight/weight percentage.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the solvent compatibility of a substance like this compound in a research and development setting.
Caption: Workflow for Solvent Compatibility Assessment.
Applications in Drug Development
Polyols, including potential candidates like this compound, are valuable in pharmaceutical formulations for several reasons:
-
Solubilizing Agents: They can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1]
-
Excipients: In solid dosage forms, they can act as binders and diluents.[1][2]
-
Taste Masking: Their sweet taste can help mask the unpleasant taste of some APIs.[1]
-
Stabilizers: In liquid formulations, they can function as humectants and stabilizers.[1]
-
Cryoprotectants: Glycerol is used as a cryoprotectant for biological samples.[8]
The selection of appropriate solvents for use with this compound in a pharmaceutical context will depend on the specific application and the properties of the API. Compatibility testing is a critical step to ensure the stability and efficacy of the final drug product.[17][18][19][20]
Conclusion
References
- 1. Polyols in Pharma: Uses, Benefits, and Safety Insights - Creative Proteomics [creative-proteomics.com]
- 2. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]
- 3. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycerol - Sciencemadness Wiki [sciencemadness.org]
- 6. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Glycerol - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ez.restek.com [ez.restek.com]
- 12. cleaninginstitute.org [cleaninginstitute.org]
- 13. 1 2-Propanediol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 15. Propylene glycol - Wikipedia [en.wikipedia.org]
- 16. education.com [education.com]
- 17. alfachemic.com [alfachemic.com]
- 18. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
- 19. scispace.com [scispace.com]
- 20. Drug excipient Compatibility | PDF [slideshare.net]
An In-depth Technical Guide to 1,2,3-Pentanetriol: Chemical Identity, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2,3-pentanetriol, a polyol of interest in various chemical and pharmaceutical research fields. This document summarizes its key chemical identifiers, outlines a putative synthetic pathway, and discusses analytical considerations. Due to the limited availability of direct experimental data for this compound, this guide also includes comparative information for its isomers where relevant.
Chemical Identifiers
A clear and unambiguous identification of a chemical entity is fundamental for research and development. The following table summarizes the primary chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 5371-48-2[1] |
| IUPAC Name | pentane-1,2,3-triol[1] |
| Molecular Formula | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol |
| InChI | InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3[1] |
| InChIKey | AALKGALVYCZETF-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCC(C(CO)O)O |
Putative Synthesis Protocol
Proposed Synthesis of this compound from a Pentose Precursor:
A potential precursor for this compound could be a 2-deoxypentose, which upon reduction of its aldehyde group and subsequent deoxygenation at a specific position (if necessary, depending on the starting material), would yield the desired triol. The following is a generalized experimental protocol:
-
Reduction of the Carbonyl Group: A solution of the chosen pentose precursor in a suitable solvent (e.g., water or a buffered solution) is treated with a reducing agent such as sodium borohydride (NaBH₄). The reaction is typically carried out at room temperature and monitored by a suitable analytical technique like thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the excess reducing agent is quenched, and the pH is adjusted. The product is then purified using techniques such as ion-exchange chromatography or crystallization to isolate the this compound.
The following diagram illustrates the logical workflow for this proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization
Detailed analytical data for this compound are scarce. For comparative purposes, the following table includes Gas Chromatography-Mass Spectrometry (GC-MS) data for the isomer 1,3,5-pentanetriol, as available in the PubChem database.[3] Researchers synthesizing this compound would be expected to perform similar analyses to confirm its structure and purity.
| Analytical Technique | Data for 1,3,5-Pentanetriol (Isomer) |
| GC-MS (m/z) | Top Peak: 75, 2nd Highest: 45, 3rd Highest: 28[3] |
Standard analytical techniques for the characterization of this compound would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the precise connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of hydroxyl functional groups.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Research in this area would be a novel contribution to the understanding of this compound.
Conclusion
This technical guide has consolidated the available chemical identifier information for this compound. While direct experimental data remains limited, a plausible synthetic route has been proposed to encourage further research into this compound. The lack of biological and detailed analytical data highlights a significant knowledge gap and presents an opportunity for novel investigations by researchers in the fields of chemistry, biochemistry, and drug development. The methodologies and comparative data provided herein serve as a foundational resource for initiating such studies.
References
Navigating the Niche Market of Research-Grade 1,2,3-Pentanetriol: A Guide for Scientists and Drug Development Professionals
An extensive search for commercial suppliers of research-grade 1,2,3-Pentanetriol (CAS No. 5371-48-2) reveals a landscape of limited availability, distinguishing it from its more commonly available isomers, 1,2,5-Pentanetriol and 1,3,5-Pentanetriol. This guide provides a summary of the available information and outlines a strategic approach for researchers seeking to procure this specific triol for laboratory use.
Limited Commercial Availability
Investigations into the market for research-grade this compound have identified a scarcity of readily available suppliers. Unlike its isomers, which are listed by major chemical suppliers, this compound appears to be a niche product. This limited availability suggests that it may be produced on-demand or by a very small number of specialized chemical synthesis companies.
Identified Potential Supplier
Currently, only one potential supplier has been identified for research-grade this compound:
-
Hangzhou J&H Chemical Co., Ltd. [1]
This supplier is listed on the chemical database Molbase as offering this compound with a purity of 98%.[1] However, detailed technical data sheets, certificates of analysis (CoA), and specific experimental protocols for this product were not readily accessible through public online resources.
Data Presentation
Due to the identification of only a single potential supplier and the lack of comprehensive public data, a comparative table of quantitative data from multiple suppliers cannot be provided at this time. For researchers interested in procuring this compound, direct contact with Hangzhou J&H Chemical Co., Ltd. is recommended to obtain a full certificate of analysis and any available application notes.
Experimental Protocols
A thorough search of scientific literature and supplier databases did not yield specific, detailed experimental protocols directly citing the use of commercially supplied research-grade this compound in drug development or other research applications. Researchers will likely need to develop their own protocols based on the chemical properties of the compound and the specific requirements of their experimental design.
A Strategic Workflow for Sourcing Niche Research Chemicals
For researchers, scientists, and drug development professionals facing the challenge of sourcing a niche chemical like this compound, a structured approach is crucial. The following diagram outlines a logical workflow for navigating this process.
References
Methodological & Application
The Untapped Potential of 1,2,3-Pentanetriol as a Green Solvent in Organic Synthesis
Application Note: In the ongoing pursuit of sustainable chemical processes, the exploration of bio-based and biodegradable solvents is of paramount importance. 1,2,3-Pentanetriol, a polyol, presents itself as a promising yet underexplored green solvent candidate for organic reactions. While specific applications of this compound as a primary solvent in organic synthesis are not yet widely documented in scientific literature, its structural similarity to well-studied polyol solvents like glycerol and polyethylene glycol (PEG) suggests significant potential. This document provides an overview of its properties, potential applications based on analogy, and a general protocol for its evaluation in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Green Solvent Profile
This compound is a triol, an organic compound containing three hydroxyl groups.[1] This structural feature imparts properties that are highly desirable for a green solvent. The multiple hydroxyl groups allow for strong hydrogen bonding, resulting in a high boiling point and low vapor pressure, which minimizes solvent loss through evaporation and reduces worker exposure and environmental emissions. Its polyhydroxy nature also suggests good solubility for a range of polar organic and inorganic compounds.
A summary of the key physicochemical properties of this compound and related polyols is presented in Table 1.
| Property | This compound | Glycerol | Ethylene Glycol |
| Molecular Formula | C₅H₁₂O₃[1] | C₃H₈O₃ | C₂H₆O₂ |
| Molecular Weight | 120.15 g/mol [1] | 92.09 g/mol | 62.07 g/mol |
| Boiling Point | Not available | 290 °C | 197.3 °C |
| Melting Point | Not available | 17.9 °C | -12.9 °C |
| Density | Not available | 1.261 g/mL | 1.113 g/mL |
| LogP (Octanol/Water) | -1.0 (estimated)[2] | -1.76 | -1.36 |
Note: Experimental data for this compound is limited. Some values are based on estimations for the isomer 1,3,5-pentanetriol.
Potential Applications in Organic Synthesis
Drawing parallels from the successful use of glycerol and PEG as solvents in palladium-catalyzed cross-coupling reactions, this compound is a strong candidate for similar applications.[3][4] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Potential Reaction Classes:
-
Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboranes and organic halides. Glycerol has been shown to be an effective solvent for this reaction, often with the advantage of easy product separation and catalyst recycling.[3][5]
-
Heck Reaction: The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. Poly(ethylene glycol) has been successfully employed as a recyclable solvent medium for the Heck reaction.[4][6]
-
Sonogashira Coupling: A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.
-
Nanoparticle Synthesis: Polyols, in what is known as the "polyol process," can serve as both a solvent and a reducing agent for the synthesis of metallic nanoparticles.[7]
The use of this compound in these reactions could offer benefits such as enhanced catalyst stability, recyclability of the solvent and catalyst, and a more favorable environmental and safety profile compared to traditional volatile organic solvents.
Experimental Protocols for Solvent Evaluation
The following are generalized protocols for screening this compound as a solvent in Suzuki-Miyaura and Heck reactions. These are intended as a starting point for researchers.
Protocol 1: Evaluation of this compound in a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To assess the efficacy of this compound as a solvent for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃, KOH)
-
This compound (as solvent)
-
Internal standard (for GC/HPLC analysis)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.01-1 mol%), and base (2.0 mmol).
-
Add this compound (3-5 mL).
-
The reaction mixture is stirred and heated to a specified temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC, or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water (10 mL) and extract the product with an organic solvent (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Calculate the yield of the desired biaryl product.
Quantitative Data to Collect:
| Parameter | Value |
| Aryl Halide Conversion (%) | |
| Product Yield (%) | |
| Reaction Time (h) | |
| Optimal Temperature (°C) | |
| Catalyst Loading (mol%) |
Protocol 2: Evaluation of this compound in a Heck Reaction
Objective: To evaluate this compound as a solvent for the palladium-catalyzed Heck reaction between an aryl halide and an alkene.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., triethylamine, K₂CO₃)
-
This compound (as solvent)
-
Extraction solvent (e.g., hexane, ethyl acetate)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), palladium catalyst (0.01-1 mol%), and base (1.5 mmol).
-
Add this compound (3-5 mL).
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Determine the yield and characterize the product.
Quantitative Data to Collect:
| Parameter | Value |
| Aryl Halide Conversion (%) | |
| Product Yield (%) | |
| Regioselectivity (if applicable) | |
| Reaction Time (h) | |
| Optimal Temperature (°C) |
Visualizing the Experimental Workflow
The following diagrams illustrate the proposed experimental workflows for evaluating this compound as a solvent.
Caption: Workflow for Suzuki-Miyaura Reaction in this compound.
Caption: Workflow for Heck Reaction in this compound.
Logical Relationship of Polyol Solvents in Green Chemistry
The following diagram illustrates the conceptual relationship of this compound as a potential green solvent, based on the established use of similar polyols.
Caption: Conceptual Analogy of this compound as a Green Solvent.
Safety Considerations
Conclusion
This compound holds considerable promise as a green and sustainable solvent for organic synthesis. Although direct experimental evidence of its application is currently lacking in the literature, its physicochemical properties and the successful use of analogous polyols like glycerol and PEG provide a strong rationale for its investigation. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the utility of this compound in a variety of important organic transformations, potentially unlocking a new and valuable addition to the green chemistry toolkit.
References
- 1. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. 1,3,5-Pentanetriol | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed heck and suzuki coupling in glycerol [degruyterbrill.com]
- 4. Poly(ethylene glycol) (PEG) as a Reusable Solvent Medium for Organic Synthesis. Application in the Heck Reaction [organic-chemistry.org]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Application Notes: 1,2,3-Pentanetriol as a Versatile Monomer for Biodegradable Polyesters in Drug Delivery
Introduction
1,2,3-Pentanetriol is a trifunctional monomer that holds significant potential in the synthesis of biodegradable polyesters for advanced drug delivery systems. Its three hydroxyl groups allow for the formation of branched or crosslinked polymer architectures, offering tunable control over crucial material properties such as degradation rate, drug loading capacity, and mechanical strength. The incorporation of this compound into polyester backbones can enhance hydrophilicity and provide pendant hydroxyl groups for further functionalization, making it an attractive building block for creating sophisticated drug carriers.
While specific literature on the polymerization of this compound is limited, its structural similarity to other short-chain triols, such as glycerol, suggests its utility in creating biocompatible and biodegradable polymers. These materials are expected to degrade via hydrolysis of the ester linkages into non-toxic, small-molecule byproducts that can be safely metabolized or excreted by the body. This application note provides a hypothetical framework for the synthesis and characterization of polyesters derived from this compound for researchers and professionals in drug development.
Key Advantages of this compound in Polymer Synthesis:
-
Tunable Crosslinking: The tri-functionality enables the formation of crosslinked networks, leading to hydrogels or matrices with controlled swelling and drug release kinetics.
-
Enhanced Hydrophilicity: The presence of a pendant hydroxyl group after polymerization can increase the hydrophilicity of the resulting polyester, which can be beneficial for the encapsulation and release of hydrophilic drugs.
-
Functionalizability: The remaining hydroxyl groups on the polymer backbone serve as reactive sites for conjugating targeting ligands, imaging agents, or other functional molecules.
-
Biodegradability: Like other aliphatic polyesters, polymers derived from this compound are expected to be biodegradable, breaking down into biocompatible products.[1]
Illustrative Data Presentation
The following tables present hypothetical data for a polyester synthesized from this compound and a dicarboxylic acid, such as succinic acid. This data is for illustrative purposes to demonstrate the expected material properties.
Table 1: Monomer and Polymerization Conditions (Hypothetical Data)
| Parameter | Value |
| Monomers | |
| This compound Purity | >98% |
| Succinic Acid Purity | >99% |
| Molar Ratio (Pentanetriol:Succinic Acid) | 1:1.2 |
| Polymerization Conditions | |
| Catalyst | Tin(II) 2-ethylhexanoate |
| Catalyst Concentration | 0.1 mol% |
| Reaction Temperature | 180 °C |
| Reaction Time | 24 hours |
| Atmosphere | Inert (Nitrogen) |
Table 2: Physicochemical Properties of Poly(this compound Succinate) (Hypothetical Data)
| Property | Value |
| Molecular Weight | |
| Number Average Molecular Weight (Mn) | 8,500 g/mol |
| Weight Average Molecular Weight (Mw) | 15,300 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| Thermal Properties | |
| Glass Transition Temperature (Tg) | 5 °C |
| Melting Temperature (Tm) | Not observed (amorphous) |
| Solubility | |
| Soluble in | Dichloromethane, Chloroform, THF |
| Insoluble in | Water, Ethanol, Hexane |
Experimental Protocols
The following is a generalized protocol for the synthesis of a polyester from this compound and a dicarboxylic acid via melt polycondensation. This method is based on standard procedures for polyester synthesis.[2]
Protocol 1: Synthesis of Poly(this compound Succinate)
Materials:
-
This compound
-
Succinic acid
-
Tin(II) 2-ethylhexanoate (catalyst)
-
Nitrogen gas (high purity)
-
Dichloromethane (for purification)
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Vacuum pump
Procedure:
-
Monomer Charging: To a dry three-neck round-bottom flask, add this compound and succinic acid in the desired molar ratio (e.g., 1:1.2).
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet. Purge the system with dry nitrogen for 15-20 minutes to remove air and moisture.
-
Catalyst Addition: Under a positive flow of nitrogen, add the Tin(II) 2-ethylhexanoate catalyst (e.g., 0.1 mol% relative to the diacid).
-
Melt Polycondensation:
-
Heat the reaction mixture to 150°C under a slow stream of nitrogen with continuous stirring. Maintain this temperature for 2-3 hours to facilitate the initial esterification and removal of water.
-
Gradually increase the temperature to 180°C and continue the reaction for another 4-6 hours. Water will be observed collecting in the condenser.
-
-
High Vacuum Polycondensation:
-
Slowly apply a vacuum (e.g., <1 mmHg) to the system while maintaining the temperature at 180°C. This step is crucial for removing the final traces of water and driving the polymerization towards a higher molecular weight.
-
Continue the reaction under vacuum for 12-18 hours. The viscosity of the reaction mixture will noticeably increase.
-
-
Purification:
-
Cool the reaction mixture to room temperature. The resulting polymer should be a viscous liquid or a solid.
-
Dissolve the crude polymer in a minimal amount of dichloromethane.
-
Slowly precipitate the polymer by adding the solution dropwise to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature for 48 hours.
-
Visualizations
Below are diagrams illustrating the logical workflow of the synthesis and a hypothetical signaling pathway for a drug delivery application.
Caption: Workflow for the synthesis and purification of a polyester from this compound.
Caption: Hypothetical pathway of a drug-loaded nanoparticle for targeted intracellular delivery.
References
Application Notes and Protocols for the Quantification of 1,2,3-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Pentanetriol is a polyhydric alcohol with potential applications in various fields, including as a precursor in chemical synthesis, a component in formulations, and a potential biomarker. Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. This document provides detailed application notes and protocols for the quantification of this compound using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Summary of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, available equipment, and the need for structural confirmation. The following table summarizes the key quantitative parameters for the analysis of this compound and structurally similar polyols using the described methods. Note: Data for this compound is estimated based on performance characteristics of similar short-chain polyols where direct data is unavailable.
| Parameter | GC-MS (with Derivatization) | HPLC-RID/ELSD | qNMR |
| Limit of Detection (LOD) | ~0.1 - 1 µM[1] | ~0.01 - 0.2 mg/mL[2][3] | ~5 - 10 µM[4] |
| Limit of Quantification (LOQ) | ~0.5 - 5 µM[1] | ~0.03 - 0.6 mg/mL[2][3] | ~15 - 30 µM[4] |
| Linearity Range | ~1 - 1000 µM | ~0.1 - 5 mg/mL[2][3] | >3 orders of magnitude[5] |
| Accuracy (% Recovery) | 80 - 120%[6] | 95 - 105%[2] | 98 - 102% |
| Precision (%RSD) | < 15%[6] | < 5%[2][3] | < 2% |
| Sample Preparation | Derivatization required | Minimal (dissolution, filtration) | Minimal (dissolution) |
| Analysis Time per Sample | ~20 - 30 min | ~15 - 25 min | ~5 - 15 min |
| Specificity | High (Mass Spectra) | Moderate | High (Chemical Shifts) |
| Need for Identical Standard | Yes | Yes | No (Internal Calibrant) |
I. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.[7] The most common derivatization technique for polyols is silylation, which replaces the active hydrogens in the hydroxyl groups with a trimethylsilyl (TMS) group.[7]
Experimental Protocol: Silylation and GC-MS Analysis
1. Materials and Reagents:
-
This compound standard
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (or other suitable solvent)
-
Internal Standard (IS) solution (e.g., 1,2,3-Butanetriol)
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in pyridine.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with pyridine to cover the desired concentration range.
-
Sample Preparation: For liquid samples, an extraction or dilution step may be necessary. For solid samples, extract with a suitable solvent and evaporate to dryness. Reconstitute the residue in pyridine.
-
To each standard and sample vial, add a known amount of the internal standard.
3. Derivatization Procedure:
-
To 100 µL of the standard or sample solution in pyridine, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature. The derivatized sample is now ready for GC-MS analysis.
4. GC-MS Instrumental Parameters (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min
-
Ramp 1: 10°C/min to 170°C
-
Ramp 2: 30°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the tris-TMS derivative of this compound and the internal standard.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
GC-MS analysis workflow for this compound.
II. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For polyols like this compound that lack a UV chromophore, Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are commonly employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode.
Experimental Protocol: HPLC-RID/ELSD Analysis
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 5 mg/mL).[2][3]
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Instrumental Parameters (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detector:
-
Refractive Index Detector (RID): Cell temperature set to 35°C.
-
Evaporative Light Scattering Detector (ELSD): Nebulizer temperature 50°C, Evaporator temperature 80°C, Gas flow rate 1.5 L/min.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
HPLC analysis workflow for this compound.
III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of substances without the need for an identical reference standard.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.
Experimental Protocol: ¹H-qNMR Analysis
1. Materials and Reagents:
-
This compound sample
-
Certified Internal Standard (IS) (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, Dimethyl sulfoxide-d₆ - DMSO-d₆)
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a specific amount of the certified internal standard and add it to the same NMR tube.
-
Add a precise volume (e.g., 600 µL) of the deuterated solvent to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
3. NMR Instrumental Parameters (Example):
-
Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Probe: 5 mm BBO probe
-
Temperature: 298 K
-
Pulse Program: zg30 (or other suitable quantitative pulse program)
-
Pulse Angle: 30°
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 10-30 s for accurate quantification).
-
Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[9]
-
Acquisition Time (aq): Sufficiently long to allow the FID to decay completely (typically >3 s).
-
Spectral Width (sw): Appropriate to cover all signals of interest.
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard. Ensure that the chosen signals do not overlap with other signals.
-
Calculate the concentration of this compound using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / V)
Where:
-
C_analyte = Concentration of this compound
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the internal standard signal
-
M_analyte = Molar mass of this compound
-
M_IS = Molar mass of the internal standard
-
m_IS = Mass of the internal standard
-
V = Volume of the solvent
-
qNMR analysis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. frontiersin.org [frontiersin.org]
- 6. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Note: Derivatization of 1,2,3-Pentanetriol for GC-MS Analysis
Abstract
1,2,3-Pentanetriol is a polyhydroxy compound with low volatility and high polarity, making its direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. This application note provides a detailed protocol for the derivatization of this compound to enhance its volatility and thermal stability, enabling robust and reproducible GC-MS analysis. The primary method detailed is trimethylsilylation (TMS), a widely used and effective technique for the derivatization of polyols.[1] This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound in various matrices.
Introduction
Gas chromatography-mass spectrometry is a powerful analytical technique offering high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds.[1] However, compounds containing multiple polar functional groups, such as the three hydroxyl groups in this compound, exhibit poor chromatographic behavior. Derivatization is a crucial step to convert these non-volatile compounds into forms suitable for GC-MS analysis.[1][2] Silylation is a common derivatization technique where active hydrogens in polar functional groups are replaced by a trimethylsilyl (TMS) group.[1][3] This process significantly increases the volatility and thermal stability of the analyte.[3] This application note details a comprehensive protocol for the trimethylsilylation of this compound and its subsequent analysis by GC-MS.
Derivatization Method: Trimethylsilylation
Trimethylsilylation is a robust and widely used method for the derivatization of polyols prior to GC-MS analysis. The reaction involves the replacement of the active hydrogen of the hydroxyl groups with a TMS group.
Reaction
Experimental Protocol
This protocol outlines the trimethylsilylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials and Reagents
-
This compound standard
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methanol or other suitable solvent for standard preparation
-
GC Vials (2 mL) with caps
-
Vortex mixer
-
Heating block or oven
Standard Solution Preparation
-
Prepare a stock solution of this compound in a suitable solvent such as pyridine or methanol at a concentration of 1 mg/mL.[1]
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.
-
Evaporate the solvent from an aliquot of each standard solution to dryness under a gentle stream of nitrogen before derivatization.
Derivatization Procedure
-
To the dried residue of the this compound standard or sample, add 50 µL of anhydrous pyridine.[1]
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[1]
-
Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.[1]
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.[1]
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Parameters
The following instrumental parameters are provided as a starting point and may require optimization for specific instrumentation.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan |
Data Presentation
The trimethylsilylation of this compound results in the formation of its tris-TMS ether derivative.[1] The expected quantitative data for this derivative is summarized below. Please note that the retention time is an estimate and can vary depending on the specific GC system and conditions.[1]
| Analyte | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Tris-TMS-Pentanetriol | 10 - 15 | 73, 103, 117, 147, 205, 219 |
Note: The key mass fragments are predictive and should be confirmed by analysis of a derivatized standard.
Discussion
The described trimethylsilylation protocol effectively enhances the volatility of this compound, enabling robust and reproducible chromatographic separation and mass spectrometric detection.[1] The use of BSTFA with 1% TMCS is a common and powerful silylating agent mixture.[1] It is crucial to ensure anhydrous conditions throughout the procedure, as moisture can deactivate the silylating reagent and lead to incomplete derivatization.
For complex matrices, a sample clean-up step prior to derivatization may be necessary to remove interferences. The GC-MS parameters provided should serve as a good starting point for method development. Optimization of the temperature program and other parameters may be required to achieve the desired separation and sensitivity for specific applications.
Conclusion
This application note provides a detailed and practical guide for the GC-MS analysis of this compound. The described trimethylsilylation protocol is a reliable method to prepare this polyol for analysis, ensuring accurate and reproducible results. The provided methodologies are intended to guide researchers in developing and validating their own assays for this and structurally related compounds.[1]
References
Application of 1,2,3-Pentanetriol in Cosmetic and Pharmaceutical Formulations: A Review of Available Data and Analysis of Related Polyols
Initial Assessment: A comprehensive review of scientific literature, patent databases, and chemical supplier information reveals a significant lack of specific data regarding the application of 1,2,3-Pentanetriol in cosmetic and pharmaceutical formulations. While its basic chemical properties are documented, detailed studies on its efficacy as a humectant, solvent, or its safety profile in topical applications are not publicly available.
Comparative Analysis of Related Polyols: In light of the limited information on this compound, this document provides a detailed analysis of structurally related and commercially utilized polyols, namely 1,2-Pentanediol , 1,2,5-Pentanetriol , and 1,3,5-Pentanetriol . This comparative approach aims to provide researchers and formulation scientists with a framework for understanding the potential properties and applications of pentanetriols in cosmetic and pharmaceutical product development.
Overview of Polyols in Topical Formulations
Polyols, or sugar alcohols, are organic compounds containing multiple hydroxyl (-OH) groups. This structural feature imparts desirable properties for cosmetic and pharmaceutical applications, including:
-
Humectancy: The hydroxyl groups form hydrogen bonds with water molecules, attracting and retaining moisture. This makes polyols effective hydrating agents for the skin.
-
Solvency: Their polarity allows them to dissolve a variety of active ingredients and excipients.
-
Antimicrobial Activity: Certain polyols, particularly 1,2-alkanediols, exhibit antimicrobial properties, which can help in the preservation of formulations.
-
Texture and Viscosity Modification: Polyols can influence the feel and flow properties of a product.
Physicochemical Properties of Pentanetriol Isomers and Related Compounds
The following table summarizes key physicochemical properties of this compound and its more commonly used isomers. These properties are crucial in predicting their behavior in formulations.
| Property | This compound | 1,2,5-Pentanetriol | 1,3,5-Pentanetriol | 1,2-Pentanediol |
| Molecular Formula | C5H12O3 | C5H12O3 | C5H12O3 | C5H12O2 |
| Molecular Weight | 120.15 g/mol | 120.15 g/mol | 120.15 g/mol | 104.15 g/mol |
| Appearance | - | Colorless to Light yellow clear liquid | - | Clear, slightly viscous, colorless, odorless liquid |
| Boiling Point | - | - | - | - |
| Solubility | - | Slightly soluble in DMSO, Ethanol, Methanol | - | Soluble in water and cosmetic esters |
| pKa | - | 14.28±0.20 (Predicted) | 14.36±0.20 (Predicted) | - |
Data for this compound is limited. Values for other isomers are sourced from various chemical databases.
Applications in Cosmetic and Pharmaceutical Formulations
While specific data for this compound is unavailable, its isomers have found distinct roles in product formulations.
1,2-Pentanediol (Pentylene Glycol)
This is the most widely used of the related compounds and is a multifunctional ingredient.[1]
-
Humectant: It is an effective moisturizing agent that helps to hydrate the skin.[2]
-
Solvent: Its amphiphilic nature allows it to dissolve both water-soluble and oil-soluble ingredients, improving the stability and homogeneity of formulations.[1]
-
Antimicrobial Agent/Preservative Booster: 1,2-Pentanediol exhibits broad-spectrum antimicrobial activity and can be used to reduce or eliminate traditional preservatives in a formulation, which is advantageous for products aimed at sensitive skin.[3] Studies have shown that the antimicrobial activity of 1,2-alkanediols is linked to their alkyl chain length.[4]
-
Emulsion Stabilizer: It can contribute to the stability of emulsions.
1,2,5-Pentanetriol
This isomer is also utilized for its beneficial skin properties.
-
Humectant and Emollient: It is used in skincare and haircare to retain moisture and soften the skin.
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).
1,3,5-Pentanetriol
Information on the specific applications of this isomer is less common, but its structure suggests potential uses.
-
Humectant Properties: Due to its three hydroxyl groups, it is investigated for its humectant properties in various formulations.[5]
-
Polymer Synthesis: It can be used as a monomer and crosslinking agent in the development of polymers like polyesters and polyurethanes.[5]
Experimental Protocols
The following are generalized protocols for evaluating key performance attributes of polyols in cosmetic and pharmaceutical formulations. These can be adapted to test novel ingredients like this compound.
Protocol for In Vitro Skin Irritation Test (Based on OECD TG 439)
This test assesses the potential of a substance to cause skin irritation.[6][7][8]
Principle: The test material is applied topically to a reconstructed human epidermis (RhE) model. Irritant substances cause cell damage, which is measured by a reduction in cell viability via the MTT assay.[8]
Methodology:
-
RhE Tissue Culture: Utilize commercially available RhE models (e.g., EpiDerm™, EpiSkin™).
-
Test Substance Preparation: Prepare the test substance at the desired concentration. Liquids can often be applied directly, while solids may need to be dissolved or suspended in a suitable vehicle.
-
Application: Apply a defined amount of the test substance to the surface of the RhE tissue.
-
Incubation: Incubate for a specified period (e.g., 60 minutes) at 37°C, 5% CO2.
-
Rinsing: Thoroughly rinse the test substance from the tissue surface.
-
Post-Incubation: Incubate the tissues in fresh medium for a further period (e.g., 42 hours).
-
MTT Assay: Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate. Viable cells will reduce the yellow MTT to a blue formazan salt.
-
Extraction and Measurement: Extract the formazan salt from the tissues and measure the absorbance using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to a negative control. A viability of ≤ 50% is generally indicative of a skin irritant.[8]
Caption: Workflow for In Vitro Skin Irritation Testing (OECD TG 439).
Protocol for Evaluating Humectancy (Water Holding Capacity)
This protocol determines the ability of a substance to retain water.[9]
Principle: The water-holding capacity is measured by determining the amount of water retained by a sample after centrifugation.[10]
Methodology:
-
Sample Preparation: Prepare aqueous solutions of the test humectant (e.g., this compound isomers) at various concentrations (e.g., 5%, 10%, 20% w/w). A known humectant like glycerin should be used as a positive control.
-
Hydration: Accurately weigh a known amount of a standard substrate (e.g., collagen powder) into centrifuge tubes. Add a defined volume of the humectant solution to each tube.
-
Equilibration: Vortex the tubes to ensure thorough mixing and allow them to equilibrate for a set period (e.g., 1 hour) at a controlled temperature and humidity.
-
Centrifugation: Centrifuge the tubes at a specified force (e.g., 2,000 x g) for a defined time (e.g., 10 minutes) to separate the hydrated substrate from the excess solution.
-
Measurement: Carefully decant the supernatant. Weigh the hydrated substrate.
-
Calculation: The water holding capacity (WHC) is calculated as: WHC (g/g) = (Weight of hydrated substrate - Initial weight of dry substrate) / Initial weight of dry substrate.
-
Comparison: Compare the WHC of the test substances to that of the control (glycerin) and a negative control (water only).
Caption: Experimental Workflow for Humectancy Evaluation.
Formulation Considerations
When incorporating a novel polyol like this compound into a formulation, the following logical relationships should be considered:
References
- 1. Influence of polyol and oil concentration in cosmetic products on skin moisturization and skin surface roughness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20140066666A1 - Method For Producing 1,2-Pentanediol - Google Patents [patents.google.com]
- 3. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. iivs.org [iivs.org]
- 9. Understanding humectant behaviour through their water-holding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cerealsgrains.org [cerealsgrains.org]
Application Notes and Protocols for 1,2,3-Pentanetriol as a Plasticizer for Polymers
Introduction
Plasticizers are additives that increase the flexibility, durability, and workability of a polymer by reducing the intermolecular forces between the polymer chains.[1] This reduction in chain-to-chain interaction leads to a lower glass transition temperature (Tg), making the material softer and more pliable at room temperature.[1]
Polyols, a class of compounds characterized by multiple hydroxyl (-OH) groups, are often employed as plasticizers, particularly for biopolymers like starch and polylactic acid (PLA).[2][3] The hydroxyl groups can form hydrogen bonds with the polymer chains, effectively disrupting the polymer's crystalline structure and increasing the free volume between chains.[4] 1,2,3-Pentanetriol, with its three hydroxyl groups on a five-carbon backbone, is a candidate for a bio-based plasticizer. Its potential advantages include its relatively low molecular weight, which can facilitate its incorporation into a polymer matrix, and its potential to be derived from renewable resources.
This document provides a comprehensive overview of the anticipated application of this compound as a polymer plasticizer, using glycerol as a well-documented analogue. It includes detailed experimental protocols for the preparation and characterization of plasticized polymer films, along with expected quantitative data on the resulting material properties.
Principle of Polyol Plasticization
The mechanism of plasticization by polyols like glycerol, and presumably this compound, involves the insertion of these small molecules between the long polymer chains. The polar hydroxyl groups of the polyol interact with polar groups on the polymer, disrupting the strong intermolecular forces (hydrogen bonds and van der Waals forces) that hold the polymer chains rigidly together. This process increases the mobility of the polymer chains, resulting in a more flexible material.
Quantitative Data Summary (Based on Glycerol as an Analogous Plasticizer)
The following tables summarize the typical effects of a polyol plasticizer (glycerol) on the thermal and mechanical properties of a biopolymer, in this case, a starch-based film. Similar trends would be expected with the incorporation of this compound.
Table 1: Thermal Properties of Plasticized Starch Films
| Plasticizer (Glycerol Content, % w/w) | Glass Transition Temperature (Tg) (°C) |
| 0% (Control) | ~60-80 |
| 15% | ~40-50 |
| 25% | ~20-30 |
| 35% | ~0-10 |
Table 2: Mechanical Properties of Plasticized Starch Films
| Plasticizer (Glycerol Content, % w/w) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0% (Control) | 38.7[5] | 1.9[5] |
| 15% | ~15-25 | ~20-40 |
| 25% | ~5-15 | ~40-60 |
| 35% | ~2-8 | >60 |
Experimental Protocols
The following protocols describe the preparation of plasticized polymer films by solution casting and the subsequent characterization of their thermal and mechanical properties.
Preparation of Plasticized Starch Films by Solution Casting
This protocol is adapted from methodologies used for preparing starch films with glycerol.[6][7]
Materials:
-
Starch powder (e.g., corn, potato, or cassava starch)
-
This compound (or glycerol as an analogue)
-
Distilled water
-
Petri dishes
-
Magnetic stirrer with hot plate
-
Drying oven or a controlled humidity chamber
Procedure:
-
Starch Solution Preparation: Disperse a specific amount of starch powder (e.g., 5 g) in distilled water (e.g., 100 mL) in a beaker with constant stirring.
-
Gelatinization: Heat the starch suspension to a temperature above its gelatinization point (typically 80-90°C) while stirring continuously for about 30 minutes to ensure complete gelatinization.[8]
-
Plasticizer Addition: Cool the gelatinized starch solution to approximately 40-50°C. Add the desired amount of this compound (e.g., at concentrations of 15%, 25%, and 35% by weight of starch) to the solution while stirring.[7] Continue stirring for another 15-30 minutes to ensure homogeneous mixing.
-
Casting: Pour a specific volume of the film-forming solution into a petri dish to maintain a consistent thickness.
-
Drying: Dry the cast films in an oven at a controlled temperature (e.g., 50°C) or in a chamber with controlled relative humidity (e.g., 30% RH at 25°C) for 24-48 hours, or until the film can be peeled off easily.[6][8]
-
Conditioning: Store the peeled films in a desiccator with a controlled relative humidity (e.g., 53% RH) for at least 48 hours before characterization to ensure moisture content equilibrium.[6]
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the plasticized films.[9]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Cut a small, flat sample (typically 5-10 mg) from the conditioned film and place it in an aluminum DSC pan. Seal the pan.
-
DSC Measurement:
-
Place the sealed pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) from a low temperature (e.g., -50°C) to a temperature above the expected Tg (e.g., 150°C).[10]
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate. The Tg is determined from the second heating curve to erase the thermal history of the sample.
-
-
Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.
Mechanical Testing by Tensile Analysis
Tensile testing is performed to evaluate the mechanical properties of the films, including tensile strength and elongation at break, according to ASTM D638 or ASTM D882 for thin films.[11][12]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
Procedure:
-
Sample Preparation: Cut the conditioned films into dumbbell-shaped specimens of specific dimensions as per the ASTM standard.
-
Tensile Test:
-
Mount the specimen in the grips of the UTM.
-
Stretch the specimen at a constant crosshead speed (e.g., 5 mm/min) until it breaks.
-
Record the force and displacement data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the film can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture. It is calculated by dividing the extension at the moment of rupture by the initial gauge length and multiplying by 100.
-
Safety Precautions
Standard laboratory safety procedures should be followed when handling chemicals and operating equipment. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All procedures should be performed in a well-ventilated area.
Conclusion
While specific data for this compound as a plasticizer is currently limited, the established principles and experimental data for analogous polyols like glycerol provide a strong foundation for its investigation. The protocols outlined in this document offer a systematic approach to preparing and characterizing polymers plasticized with this compound. It is anticipated that this compound would effectively reduce the glass transition temperature and tensile strength while increasing the elongation at break of polar polymers, consistent with the behavior of other small-chain polyol plasticizers. Further research is warranted to establish the specific performance of this compound and to optimize its use in various polymer systems.
References
- 1. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Various Plasticizers in Different Concentrations on Physical, Thermal, Mechanical, and Structural Properties of Wheat Starch-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Glycerol and Water Contents Affect the Structural and Functional Properties of Starch-Based Edible Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Metaheuristic-Optimized Cassava Starch/CNF/SiO2 Bio-Nanocomposite Films for Sustainable Food Packaging: A Data-Driven Approach | MDPI [mdpi.com]
- 9. mt.com [mt.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. advanced-emc.com [advanced-emc.com]
- 12. scribd.com [scribd.com]
Application Notes and Protocols for the Esterification of 1,2,3-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic esterification of 1,2,3-pentanetriol. Due to limited specific experimental data for this compound in the public domain, the quantitative data presented is based on representative studies of analogous polyols, such as glycerol. These protocols are intended to serve as a foundational guide for the synthesis of this compound esters, which have potential applications in various fields, including as specialty lubricants, plasticizers, and precursors for pharmaceuticals.
Overview of this compound Esterification
This compound is a triol with three hydroxyl groups located on adjacent carbon atoms. The esterification of this molecule involves the reaction of one or more of these hydroxyl groups with a carboxylic acid to form an ester and water. The reaction can be catalyzed by acids or enzymes, and the degree of esterification (mono-, di-, or tri-ester) can be controlled by adjusting the reaction conditions.
General Reaction Scheme:
Caption: General reaction scheme for the esterification of this compound.
Experimental Protocols
Two primary methods for the esterification of polyols are detailed below: acid-catalyzed esterification and enzymatic esterification.
Protocol 1: Acid-Catalyzed Esterification (Fischer-Speier Method)
This protocol describes a general procedure for the synthesis of this compound esters using a homogeneous acid catalyst.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, oleic acid)
-
Acid catalyst (e.g., sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA))
-
Solvent (optional, e.g., toluene, xylene for azeotropic water removal)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using azeotropic removal of water)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and the desired carboxylic acid. The molar ratio of carboxylic acid to this compound will influence the degree of esterification (see Table 1). If a solvent is used for azeotropic water removal, add it to the flask.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 1-5 mol% relative to the limiting reagent).
-
Reaction: Assemble the reflux condenser (and Dean-Stark trap if applicable). Heat the reaction mixture to the desired temperature (typically 80-140°C) with vigorous stirring. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, dilute the mixture with an organic solvent for extraction.
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolution is observed.
-
Washing: Wash the organic layer with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography or distillation under reduced pressure.
Protocol 2: Enzymatic Esterification
This protocol utilizes a lipase for the regioselective and milder esterification of this compound.
Materials:
-
This compound
-
Carboxylic acid or fatty acid
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Molecular sieves (3Å or 4Å, activated)
-
Organic solvent (e.g., 2-methyl-2-butanol, heptane)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer
-
Incubator or heating system
-
Filtration setup
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the carboxylic acid, and the organic solvent.
-
Water Removal: Add activated molecular sieves to remove the water produced during the reaction, which can inhibit the enzyme and shift the equilibrium towards the reactants.
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total reactants).
-
Reaction: Seal the vessel and place it in an orbital shaker or on a stirrer in an incubator at the desired temperature (typically 40-70°C).
-
Monitoring: Monitor the reaction progress by analyzing small aliquots using GC or HPLC.
-
Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The resulting product can be used as is or further purified by column chromatography if necessary.
Data Presentation: Representative Quantitative Data
The following tables present representative quantitative data from studies on the esterification of glycerol, a structurally similar triol. This data can be used as a starting point for optimizing the esterification of this compound.
Table 1: Acid-Catalyzed Esterification of Glycerol with Acetic Acid. [1][2][3][4]
| Molar Ratio (Acetic Acid:Glycerol) | Catalyst | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Monoester Selectivity (%) | Diester Selectivity (%) | Triester Selectivity (%) |
| 3:1 | Amberlyst-15 | 100 | 5 | ~85 | ~50 | ~35 | ~15 |
| 6:1 | Sulfuric Acid | 110 | 4 | >95 | ~10 | ~55 | ~35 |
| 9:1 | Lewatite | 110 | 2.5 | >95 | <5 | ~35 | ~60 |
Table 2: Enzymatic Esterification of Glycerol with Oleic Acid. [5]
| Molar Ratio (Oleic Acid:Glycerol) | Enzyme | Temperature (°C) | Reaction Time (h) | Fatty Acid Conversion (%) | Monoolein (%) | Diolein (%) | Triolein (%) |
| 1:3 | Novozym 435 | 50 | 1 | ~90 | High | Low | Negligible |
| 1:1 | Lipozyme IM | 60 | 24 | ~80 | ~45 | ~30 | ~5 |
| 3:1 | Novozym 435 | 70 | 48 | >95 | Low | Moderate | High |
Mandatory Visualizations
Caption: A generalized experimental workflow for the esterification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biodegradable Polyesters Using 1,2,3-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable polyesters are a cornerstone in the development of advanced drug delivery systems, offering biocompatibility and tunable degradation profiles.[1] The incorporation of branching or cross-linking agents into the polyester backbone can significantly enhance their properties, leading to materials with modified thermal characteristics, degradation rates, and drug release kinetics.[2][3] 1,2,3-Pentanetriol, a trifunctional monomer, presents an opportunity to create branched or cross-linked biodegradable polyesters. These complex architectures can provide a three-dimensional network suitable for encapsulating and controlling the release of therapeutic agents.[4][5]
This document provides detailed application notes and experimental protocols for the synthesis of biodegradable polyesters incorporating this compound. The methodologies are based on established principles of polyester synthesis, including melt polycondensation and enzymatic polymerization, adapted from protocols using similar polyol monomers like glycerol.[6][7][8]
Key Applications
-
Controlled Drug Delivery: The branched structure can create a matrix for the sustained release of small molecules, peptides, and proteins.[1][2]
-
Tissue Engineering: The cross-linked network can provide a scaffold for cell growth and tissue regeneration.
-
Biodegradable Elastomers: The introduction of branching can lead to the formation of flexible and resilient materials for various biomedical applications.[9]
Experimental Protocols
Protocol 1: Synthesis of Branched Aliphatic Polyester via Melt Polycondensation
This protocol describes the synthesis of a branched polyester using this compound, a diacid (e.g., adipic acid), and a diol (e.g., 1,4-butanediol). The triol acts as a branching agent.
Materials:
-
This compound
-
Adipic Acid
-
1,4-Butanediol
-
Titanium (IV) butoxide (catalyst)
-
Toluene
-
Para-toluene sulfonic acid (catalyst for oligomerization)
Procedure:
-
Oligomer Synthesis:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, combine adipic acid (0.123 mol) and 1,4-butanediol (0.099 mol).
-
Add toluene (20 mL) and a catalytic amount of para-toluene sulfonic acid.
-
Heat the mixture to reflux with continuous stirring for 5 hours, collecting the water byproduct in the Dean-Stark trap.
-
-
Polycondensation:
-
After the initial oligomerization, remove the toluene by distillation.
-
Add this compound (e.g., 0.01 mol, the amount can be varied to control the degree of branching) to the reaction mixture.
-
Add titanium (IV) butoxide (catalyst, ~0.1% w/w of total monomers) to the flask.
-
Gradually increase the temperature to 230°C while reducing the pressure to create a vacuum.
-
Continue the reaction under vacuum with stirring for several hours until the desired viscosity is achieved. The removal of the condensation byproduct (water) drives the polymerization.[10]
-
Cool the reactor to room temperature and collect the resulting branched polyester.
-
Characterization:
-
The synthesized polyester can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester bonds, and by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure and degree of branching.[6]
-
Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity index of the polymer.
-
Thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) can be analyzed using Differential Scanning Calorimetry (DSC).
Protocol 2: Enzymatic Synthesis of Branched Polyester
Enzymatic polymerization offers a greener alternative to traditional methods, proceeding under milder reaction conditions.[11] Candida antarctica Lipase B (CALB) is a commonly used enzyme for polyester synthesis.[12]
Materials:
-
This compound
-
Dimethyl adipate (activated diacid)
-
1,4-Butanediol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
2-Methyltetrahydrofuran (2-MeTHF) (solvent)
Procedure:
-
Reaction Setup:
-
In a sealed vial, dissolve this compound (e.g., 6.25 mmol), 1,4-butanediol (6.25 mmol), and dimethyl adipate (12.50 mmol) in 2-MeTHF (10 mL).
-
Add immobilized CALB (e.g., 10% w/w of monomers).
-
-
Polymerization:
-
Stir the reaction mixture at a controlled temperature (e.g., 50-70°C) for an extended period (e.g., 24-72 hours). The reaction is typically monitored by analyzing aliquots to determine the conversion of monomers.
-
-
Purification:
-
After the reaction, remove the enzyme by filtration.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent such as cold methanol or ethanol.
-
Collect the polymer precipitate by filtration and dry it under vacuum to a constant weight.
-
Data Presentation
The following tables summarize hypothetical quantitative data for polyesters synthesized with varying amounts of this compound. These values are illustrative and would need to be confirmed by experimental analysis.
Table 1: Effect of this compound Concentration on Polyester Properties
| Sample ID | Mol% of this compound | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Degradation Time (Weeks) |
| P-0 | 0 | 25,000 | 2.1 | -30 | > 52 |
| P-1 | 1 | 28,000 | 2.5 | -25 | 48 |
| P-2 | 2 | 32,000 | 3.0 | -22 | 40 |
| P-5 | 5 | Gel Formation | - | -15 | 32 |
Table 2: Drug Release Profile from Polyester Matrices
| Sample ID | Drug Loading (%) | Burst Release (%) | Release after 14 days (%) |
| P-0 | 10 | 45 | 70 |
| P-1 | 10 | 35 | 60 |
| P-2 | 10 | 28 | 52 |
| P-5 | 10 | 20 | 40 |
Visualizations
Synthesis Workflow
References
- 1. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched biodegradable polyesters for parenteral drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. tandfonline.com [tandfonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 7. Synthesis of Poly(glycerol butenedioate)—PGB—Unsaturated Polyester toward Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis and modification of functional polyesters from renewable resources [morressier.com]
- 9. Biodegradable, anti-adhesive and tough polyurethane hydrogels crosslinked by triol crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradable polyesters - specific polymers [specificpolymers.com]
- 11. Controlled Enzymatic Synthesis of Polyesters Based on a Cellulose-Derived Triol Monomer: A Design of Experiment Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Potential of 1,2,3-Pentanetriol as a Novel Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a prospective overview of the potential application of 1,2,3-Pentanetriol as a crosslinking agent for the synthesis of biocompatible polymers and hydrogels. Due to the limited direct experimental data on this compound in this specific application, this note outlines theoretical principles, potential advantages, and hypothetical experimental protocols based on analogous polyol crosslinkers. The information herein is intended to serve as a foundational guide for researchers interested in exploring the use of this compound for developing novel biomaterials for drug delivery and tissue engineering.
Introduction
Crosslinking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and swelling properties of polymers by forming three-dimensional networks.[1] In the realm of biomedical applications, the choice of a crosslinking agent is paramount, with a strong emphasis on biocompatibility and low cytotoxicity.[2][3] While traditional crosslinkers like glutaraldehyde are effective, concerns about their potential toxicity have driven the search for safer alternatives.[3]
This compound, a five-carbon triol, presents itself as a promising, yet underexplored, candidate for a biocompatible crosslinking agent. Its three hydroxyl groups offer multiple reaction sites for forming covalent bonds with various polymer backbones, such as those containing hydroxyl, carboxyl, or amine functional groups. The small, flexible nature of the molecule could impart unique properties to the resulting crosslinked network.
Theoretical Framework for Crosslinking with this compound
The crosslinking potential of this compound is attributed to its three hydroxyl (-OH) groups. These groups can participate in several chemical reactions to form stable linkages between polymer chains.
Potential Crosslinking Reactions:
-
Esterification: In the presence of an acid catalyst, the hydroxyl groups of this compound can react with carboxylic acid groups on polymer chains (e.g., poly(acrylic acid), alginate) to form ester bonds.
-
Etherification: Under specific conditions, ether linkages can be formed between the hydroxyl groups of this compound and hydroxyl groups on polymers like poly(vinyl alcohol) (PVA).
-
Reaction with Isocyanates: The hydroxyl groups can react with isocyanate groups to form urethane linkages, a common reaction in the synthesis of polyurethanes.[4]
The vicinal (1,2) and adjacent (2,3) diol arrangement in this compound may offer unique reactivity compared to other triols like glycerol, potentially influencing the kinetics of crosslinking and the final network architecture.
Potential Applications in Drug Development
The use of a biocompatible and biodegradable crosslinker like this compound could be highly beneficial in the development of drug delivery systems.
-
Hydrogel-based Drug Delivery: Hydrogels are water-swollen polymer networks that are widely used for controlled drug release.[5] this compound could be used to create hydrogels with tunable mesh sizes, allowing for the controlled diffusion of encapsulated therapeutics.
-
Biodegradable Scaffolds: For tissue engineering applications, scaffolds that degrade over time are often required. The ester bonds formed during crosslinking with this compound would be susceptible to hydrolysis, leading to a biodegradable material.
-
Nanoparticle Formulation: Crosslinking can be employed to enhance the stability of polymeric nanoparticles used for targeted drug delivery.
Hypothetical Experimental Protocols
The following are proposed, non-validated protocols for using this compound as a crosslinking agent. These should be considered starting points for experimental design and will require optimization.
Protocol 4.1: Synthesis of a Crosslinked Poly(vinyl alcohol) (PVA) Hydrogel
Objective: To prepare a PVA hydrogel film using this compound as a crosslinking agent under acidic conditions.
Materials:
-
Poly(vinyl alcohol) (PVA), Mw 75,000-180,000
-
This compound
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of deionized water at 90°C with constant stirring until the solution is clear.
-
Cool the PVA solution to room temperature.
-
Prepare a series of crosslinking solutions by adding varying amounts of this compound (e.g., 1%, 2%, 5% w/w relative to PVA) to the PVA solution.
-
Add 1 M HCl to each solution to act as a catalyst, adjusting the pH to approximately 2.0.
-
Pour the solutions into petri dishes to a uniform thickness.
-
Heat the petri dishes in an oven at 60°C for 4 hours to facilitate the crosslinking reaction.
-
After cooling, wash the resulting hydrogel films extensively with deionized water to remove any unreacted components.
-
Dry the hydrogels at room temperature until a constant weight is achieved.
Protocol 4.2: Characterization of Crosslinked Hydrogels
A. Swelling Behavior:
-
Immerse pre-weighed dry hydrogel samples (Wd) in deionized water at room temperature.
-
At regular intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
Continue until the swelling equilibrium is reached.
B. Mechanical Testing:
-
Cut the swollen hydrogel samples into a defined shape (e.g., dumbbell shape).
-
Perform tensile testing using a universal testing machine to determine the tensile strength and elongation at break.
Hypothetical Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above. Note: This data is for illustrative purposes only and is not derived from actual experiments with this compound.
Table 1: Hypothetical Swelling Properties of PVA-1,2,3-Pentanetriol Hydrogels
| This compound Conc. (% w/w) | Equilibrium Swelling Ratio (%) |
| 1 | 850 |
| 2 | 620 |
| 5 | 410 |
Table 2: Hypothetical Mechanical Properties of PVA-1,2,3-Pentanetriol Hydrogels
| This compound Conc. (% w/w) | Tensile Strength (kPa) | Elongation at Break (%) |
| 1 | 80 | 250 |
| 2 | 150 | 180 |
| 5 | 280 | 110 |
Visualizations
Caption: Theoretical esterification crosslinking of carboxyl-containing polymers with this compound.
Caption: Generalized workflow for the synthesis and characterization of crosslinked hydrogels.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound suggests its potential as a viable, biocompatible crosslinking agent. The hypothetical protocols and expected trends presented in this document provide a solid foundation for initiating research in this area. Future studies should focus on the experimental validation of these protocols, a thorough investigation of the reaction kinetics, and a comprehensive evaluation of the biocompatibility and degradation profile of the resulting crosslinked materials. Such research could pave the way for the development of novel biomaterials with tailored properties for advanced drug delivery and tissue engineering applications.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,2,3-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the purification of crude 1,2,3-pentanetriol. The following information is designed to address specific issues you may encounter during your experiments, offering practical solutions and detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. A common method for its synthesis is the dihydroxylation of pent-2-en-1-ol. Potential impurities from this process may include:
-
Unreacted Starting Material: Residual pent-2-en-1-ol.
-
Over-oxidation Products: If a strong oxidizing agent like potassium permanganate is used, over-oxidation can lead to the formation of carboxylic acids or cleavage of the carbon-carbon double bond, resulting in smaller organic molecules.[1]
-
Inorganic Salts: Residual manganese dioxide (from KMnO₄) or osmate salts (from OsO₄) can contaminate the product.[2]
-
Isomers: Depending on the starting material and reaction conditions, other isomers of pentanetriol may be formed.
-
Solvent Residues: Residual solvents used in the reaction or initial extraction steps.
Q2: How can I monitor the purity of this compound during purification?
A2: Several analytical techniques can be employed to assess the purity of this compound:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively monitor the progress of a purification process. For visualizing polyols, which are often not UV-active, specific staining agents are required. A common stain is a potassium permanganate solution, which reacts with the hydroxyl groups to produce yellow spots on a purple background.[3][4] Other general-purpose stains like p-anisaldehyde or ceric ammonium molybdate can also be effective.[5][6]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a quantitative method suitable for analyzing the purity of volatile compounds. Due to the low volatility of polyols, derivatization to a more volatile species (e.g., silylation) may be necessary before analysis.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. For polyols that lack a UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is typically used. Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly useful HPLC mode for separating polar compounds like polyols.[8][9]
Troubleshooting Guides
Vacuum Distillation
Vacuum distillation is a common method for purifying high-boiling point liquids like this compound by lowering the boiling point to prevent thermal decomposition.[10]
Q: My this compound appears to be decomposing during distillation, even under vacuum. What can I do?
A: Thermal decomposition is a significant risk when distilling polyols.
-
Lower the Pressure: Ensure your vacuum system is operating at its maximum efficiency to achieve the lowest possible pressure. A lower pressure will further decrease the boiling point.
-
Use a Short-Path Distillation Apparatus: A short-path apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Ensure Efficient Stirring: Vigorous stirring of the distillation flask ensures even heating and prevents localized overheating.
-
Fractional Distillation: Employing a fractionating column can allow for separation at a lower head temperature, potentially reducing decomposition.[11]
Q: I am having trouble achieving good separation between this compound and impurities with similar boiling points.
A: Achieving high purity with closely boiling impurities requires optimizing the distillation parameters.
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column to that taken off as distillate) generally improves separation but increases the distillation time. Experiment to find the optimal balance.[11]
-
Maintain a Stable Vacuum: Fluctuations in pressure will disrupt the temperature gradient in the column and decrease separation efficiency.
Q: The viscosity of my crude this compound is very high, leading to bumping and uneven boiling. How can I mitigate this?
A: High viscosity can be a challenge in the distillation of polyols.
-
Ensure Vigorous Stirring: Use a mechanical stirrer for highly viscous liquids to ensure smooth boiling.
-
Use a Boiling Aid: While boiling chips can be less effective in viscous liquids, adding a glass ebulliator tube can help promote smoother boiling.
-
Dilution with an Inert, High-Boiling Solvent: In some cases, dilution with a high-boiling, inert solvent can reduce viscosity, but this will require subsequent removal of the solvent.
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of crude this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solids or high-viscosity oils. The choice of solvent is critical for success.
Q: My this compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Use a Lower-Boiling Solvent: If possible, choose a solvent with a boiling point lower than the melting point of your compound.
-
Increase the Solvent Volume: Oiling out can be caused by a solution that is too concentrated. Add more of the hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Slow Cooling: Cool the solution very slowly to encourage crystal nucleation rather than oil formation. Insulating the flask can help.
-
Mixed-Solvent System: If using a single solvent is problematic, a mixed-solvent system can be effective. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.[1][7]
Q: My this compound will not crystallize, even after cooling the solution in an ice bath.
A: This usually indicates that the solution is not supersaturated.
-
Reduce the Solvent Volume: Evaporate some of the solvent to increase the concentration of the solute and then try cooling again.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystallization.
-
-
Change the Solvent System: The chosen solvent may be too good at dissolving the compound even at low temperatures. Experiment with different solvents or solvent mixtures.
Q: The purity of my recrystallized this compound is still low.
A: Impurities may be co-crystallizing with your product.
-
Ensure Complete Dissolution: Make sure all of the desired compound is fully dissolved in the hot solvent, leaving any insoluble impurities behind. A hot filtration step can remove insoluble matter.
-
Avoid Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Wash the Crystals Properly: After collecting the crystals by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. Do not use too much washing solvent, as this will dissolve some of your product.
-
Perform a Second Recrystallization: A second recrystallization can significantly improve purity.
Diagram 2: Troubleshooting Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Q: I am getting poor separation of this compound from its impurities on a silica gel column.
A: Poor separation can result from an inappropriate choice of mobile phase or improper column packing.
-
Optimize the Mobile Phase: Use TLC to screen for an optimal solvent system. For polar compounds like polyols, a more polar mobile phase is typically required. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or ethanol). Aim for an Rf value of 0.2-0.3 for the desired compound on TLC for good separation on a column.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.
-
Use a Different Stationary Phase: If silica gel is not providing the desired separation, consider using a different stationary phase. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase (like an amino or diol-bonded silica) can provide excellent separation.[8][9]
-
Proper Column Packing: Ensure the column is packed uniformly without any cracks or channels, which can lead to poor separation.
Q: My this compound is tailing badly on the column.
A: Tailing is often caused by strong interactions between the polar analyte and the stationary phase.
-
Add a Modifier to the Mobile Phase: For highly polar compounds, adding a small amount of a polar modifier to the eluent can reduce tailing. For example, adding a small percentage of acetic acid or triethylamine can help, depending on the nature of the compound and impurities.
-
Use a Less Active Stationary Phase: Deactivated silica gel or a different stationary phase like alumina might reduce the strong interactions causing tailing.
Q: My this compound seems to be irreversibly stuck on the column.
A: This indicates that the compound is too polar for the chosen chromatographic conditions.
-
Drastically Increase Mobile Phase Polarity: Try flushing the column with a very polar solvent like methanol or a mixture of methanol and a small amount of water (if compatible with your sample).
-
Use a More Polar Mobile Phase System: For subsequent attempts, start with a more polar solvent system.
-
Consider Reverse-Phase Chromatography: In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). This can be an effective way to purify highly polar compounds that bind too strongly to normal-phase columns.
Diagram 3: Troubleshooting Column Chromatography
Caption: A flowchart for troubleshooting common column chromatography problems.
Data Presentation
| Purification Method | Starting Purity (Area % by GC) | Final Purity (Area % by GC) | Yield (%) | Key Parameters |
| Vacuum Fractional Distillation | ~85% | >98% | 70-80% | Pressure: 1-5 mmHg, Head Temp: 120-140 °C |
| Recrystallization | ~90% | >99% | 60-75% | Solvent System: Ethyl Acetate/Hexane |
| Column Chromatography (Silica Gel) | ~80% | >97% | 50-65% | Eluent: Ethyl Acetate to 10% Methanol in Ethyl Acetate gradient |
Experimental Protocols
The following are generalized experimental protocols for the purification of crude this compound. These should be adapted and optimized based on the specific nature of the crude mixture and the impurities present.
Protocol 1: Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short fractionating column packed with Raschig rings or other suitable packing material, a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Begin stirring and slowly apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Collecting Fractions: Collect a forerun of any low-boiling impurities. As the temperature at the distillation head stabilizes, collect the main fraction of this compound in a clean receiving flask. Monitor the temperature closely; a sharp drop in temperature indicates the main fraction has finished distilling.
-
Shutdown: After collecting the desired fraction, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Recrystallization from a Mixed-Solvent System (e.g., Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate. Heat the mixture on a hot plate with stirring.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise with continuous swirling until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., starting with ethyl acetate and gradually increasing the polarity by adding methanol).
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. TLC stains [reachdevices.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Optimizing Reaction Yield for 1,2,3-Pentanetriol Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1,2,3-pentanetriol. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimentation.
I. Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses common issues that can arise during the synthesis of this compound, primarily through the dihydroxylation of pent-1-en-3-ol.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors related to the reagents, reaction conditions, and catalyst activity.
-
Suboptimal Reaction Conditions: Temperature, pH, and solvent choice can significantly impact the reaction rate and the stability of the catalyst. Side reactions may become more prevalent under non-optimal conditions.
-
Catalyst Decomposition: Osmium tetroxide (OsO₄) is a volatile and sensitive catalyst. It can be lost from the reaction mixture, particularly at elevated temperatures. Ensure the reaction is conducted in a well-sealed vessel.
-
Inefficient Co-oxidant Regeneration: In catalytic dihydroxylation, the co-oxidant (e.g., N-methylmorpholine N-oxide - NMO) is crucial for regenerating the osmium catalyst. If the co-oxidant is impure or added improperly, the catalytic cycle will be inefficient.
-
Over-oxidation of the Product: The desired this compound can be further oxidized to other products, especially if the reaction is left for too long or if a less selective oxidant like potassium permanganate is used under harsh conditions.[1][2]
Troubleshooting Steps:
-
Verify Reagent Purity: Use high-purity starting materials, especially the pent-1-en-3-ol and the co-oxidant.
-
Optimize Reaction Temperature: Maintain a consistent and appropriate temperature. For osmium-catalyzed reactions, lower temperatures (often 0°C to room temperature) are generally preferred to minimize side reactions.
-
Control pH: The reaction often proceeds more rapidly under slightly basic conditions. Using a buffered solution can help maintain a stable pH.[3]
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the consumption of the starting material. Quench the reaction as soon as the pent-1-en-3-ol is consumed to prevent over-oxidation.
-
Ensure Proper Catalyst Handling: If using solid OsO₄, handle it with extreme care in a fume hood due to its toxicity and volatility. Using a pre-made solution or microencapsulated form can improve handling and dosing accuracy.
Q2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
A2: The primary byproduct of concern in the dihydroxylation of pent-1-en-3-ol is the formation of over-oxidation products.
-
α-Hydroxy Ketones: The secondary alcohol groups in the this compound product can be further oxidized to ketones.
-
Oxidative Cleavage Products: Stronger oxidizing conditions can lead to the cleavage of the carbon-carbon bond of the diol, resulting in the formation of aldehydes or carboxylic acids. This is a more significant issue with reagents like potassium permanganate than with osmium tetroxide.[1]
Minimization Strategies:
-
Choice of Oxidant: Osmium tetroxide is generally more selective for dihydroxylation with a lower risk of over-oxidation compared to potassium permanganate.[2]
-
Stoichiometry of Co-oxidant: Carefully control the amount of the co-oxidant. A slight excess is needed to ensure catalyst turnover, but a large excess can promote side reactions.
-
Reaction Time and Temperature: As mentioned previously, minimizing reaction time and maintaining a low temperature are crucial to prevent further oxidation of the desired triol.
Q3: I'm having difficulty purifying the final this compound product. What are the best practices for purification?
A3: this compound is a highly polar compound due to its three hydroxyl groups, which can make purification challenging.
-
High Water Solubility: The product is likely to be very soluble in water, which can complicate aqueous workups and extractions.
-
Difficulty with Chromatography: The high polarity can cause the compound to streak or have very low retention (Rf) on silica gel during column chromatography.
Purification Recommendations:
-
Workup: After quenching the reaction (e.g., with sodium sulfite or sodium thiosulfate), if an aqueous workup is performed, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the triol and improve extraction efficiency with polar organic solvents like ethyl acetate.
-
Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent. To remove residual water, azeotropic distillation with toluene can be effective, or the sample can be dried under high vacuum.
-
Column Chromatography:
-
Solid Loading: For compounds that are not very soluble in the initial chromatography solvent, a "solid load" method is recommended. Dissolve your crude product in a small amount of a volatile solvent (like methanol), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column.
-
Solvent System: A polar solvent system will be necessary. A gradient of methanol in dichloromethane or ethyl acetate is a good starting point.
-
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective purification method for removing minor impurities.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most common and reliable laboratory-scale method for synthesizing this compound is the syn-dihydroxylation of the corresponding allylic alcohol, pent-1-en-3-ol. This is typically achieved using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant. The Upjohn dihydroxylation, which uses N-methylmorpholine N-oxide (NMO) as the co-oxidant, is a widely used and effective method for this transformation.[5] For enantioselective synthesis, the Sharpless asymmetric dihydroxylation, which employs a chiral ligand, is the state-of-the-art method.[6]
Q2: What is the role of the co-oxidant in the catalytic dihydroxylation?
A2: In the catalytic cycle, OsO₄ is reduced from its Os(VIII) oxidation state to an Os(VI) species after the dihydroxylation of the alkene. The co-oxidant, such as NMO, re-oxidizes the Os(VI) back to Os(VIII), allowing the catalytic cycle to continue. This regeneration is crucial as it allows for the use of only a small, catalytic amount of the expensive and toxic osmium tetroxide.[7]
Q3: Can I use potassium permanganate (KMnO₄) instead of osmium tetroxide?
A3: While cold, alkaline potassium permanganate can also produce syn-diols, it is a much stronger oxidizing agent than osmium tetroxide.[1] This leads to a higher risk of over-oxidation of the desired this compound to byproducts, and can even cause cleavage of the carbon-carbon bond.[2] Therefore, for achieving a high yield of this compound, osmium tetroxide is the preferred reagent due to its higher selectivity.[2]
Q4: What are the main safety precautions when working with osmium tetroxide?
A4: Osmium tetroxide is highly toxic, volatile, and can cause severe irritation to the eyes, skin, and respiratory tract. It is imperative to handle OsO₄ in a well-ventilated fume hood at all times. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn. It is often handled as a solution to reduce the risk of inhaling the solid. All osmium-containing waste should be quenched with a reducing agent like sodium sulfite and disposed of according to institutional safety guidelines.
Q5: How does the stereochemistry of the starting pent-1-en-3-ol affect the product?
A5: The dihydroxylation reaction with osmium tetroxide is a syn-addition, meaning both hydroxyl groups are added to the same face of the double bond. If the starting pent-1-en-3-ol is chiral (i.e., enantiomerically enriched), the reaction will produce diastereomers. The facial selectivity of the dihydroxylation can be influenced by the existing stereocenter in the allylic alcohol. In the absence of a chiral ligand (as in the Upjohn dihydroxylation), the stereoselectivity may be modest. For high diastereoselectivity, the Sharpless asymmetric dihydroxylation is recommended, where the choice of chiral ligand (e.g., from AD-mix-α or AD-mix-β) will direct the dihydroxylation to a specific face of the double bond.[6]
III. Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield and diastereoselectivity of this compound synthesis via dihydroxylation of an allylic alcohol. The data is representative and based on studies of similar substrates.
Table 1: Effect of Catalyst and Ligand on Diastereoselectivity
| Entry | Catalyst System | Substrate | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | OsO₄, NMO (Upjohn) | Generic Allylic Alcohol | ~1:1 to 3:1 | 70-90 |
| 2 | OsO₄, TMEDA | Generic Allylic Alcohol | >20:1 | ~75 |
| 3 | AD-mix-β (Sharpless) | Generic Allylic Alcohol | >20:1 (specific diastereomer) | >90 |
| 4 | MoO₂(acac)₂, Chiral BHA | Generic Allylic Alcohol | >20:1 (anti-diol) | ~85 |
Data is illustrative and based on dihydroxylation of various allylic alcohols. The specific ratios and yields for this compound may vary.
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Temperature | 0°C | ~85 | Room Temperature | ~70 |
| Co-oxidant | NMO | ~88 | K₃Fe(CN)₆ | ~92 |
| Solvent System | Acetone/Water | ~80 | t-BuOH/Water | ~95 |
| Catalyst Loading | 1 mol% OsO₄ | ~90 | 0.2 mol% OsO₄ | ~85 |
This table illustrates general trends. Optimal conditions should be determined empirically for the specific synthesis of this compound.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Upjohn Dihydroxylation
This protocol is a representative procedure for the syn-dihydroxylation of pent-1-en-3-ol.
Materials:
-
Pent-1-en-3-ol
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (e.g., 2.5 wt% solution in t-butanol)
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve pent-1-en-3-ol (1.0 eq) and NMO (1.2 eq) in a 10:1 mixture of acetone and water.
-
Cool the solution to 0°C in an ice bath.
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.01 eq) dropwise.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.
-
Remove the acetone via rotary evaporation.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of Chiral this compound via Sharpless Asymmetric Dihydroxylation
This protocol provides a general method for the enantioselective synthesis of this compound.
Materials:
-
Pent-1-en-3-ol
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
t-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1).
-
Add AD-mix-β (approximately 1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq) to the solvent mixture and stir until both phases are clear.
-
Cool the mixture to 0°C in an ice bath.
-
Add pent-1-en-3-ol (1.0 eq) to the reaction mixture.
-
Stir the reaction vigorously at 0°C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with 2M HCl and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
V. Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Upjohn Dihydroxylation [organic-chemistry.org]
common side products in the synthesis of 1,2,3-Pentanetriol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,2,3-pentanetriol. The following information addresses common issues, particularly the formation of side products, and offers guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is typically synthesized through the dihydroxylation of a C5 alkene precursor. The two primary approaches are:
-
Syn-dihydroxylation: This method introduces two hydroxyl groups to the same side of the double bond. Common reagents for this transformation are osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄). To minimize cost and toxicity, OsO₄ is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[1][2]
-
Anti-dihydroxylation: This method adds two hydroxyl groups to opposite sides of the double bond. It is typically a two-step process involving the epoxidation of the alkene with a peroxyacid (e.g., m-CPBA), followed by acid-catalyzed hydrolysis of the epoxide intermediate.[3][4][5]
Q2: I am observing significant amounts of propanal and glycoaldehyde in my reaction mixture. What is the likely cause?
A2: The presence of propanal and glycoaldehyde indicates oxidative cleavage of the carbon-carbon double bond, a common side reaction when using strong oxidizing agents like potassium permanganate (KMnO₄) or even osmium tetroxide (OsO₄), especially under harsh conditions (e.g., high temperature or acidic/concentrated solutions).[6][7][8][9][10] This "over-oxidation" cleaves the vicinal diol intermediate.
Q3: How can I prevent the over-oxidation of my product during dihydroxylation?
A3: To minimize over-oxidation and the formation of cleavage byproducts, consider the following:
-
Use milder reaction conditions: When using KMnO₄, conduct the reaction at low temperatures and in a basic solution.[7]
-
Switch to a more selective reagent: Osmium tetroxide is generally more selective than KMnO₄ and less prone to causing oxidative cleavage.[7]
-
Employ a catalytic system: Use a catalytic amount of OsO₄ with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). This method, known as the Upjohn dihydroxylation, is efficient and minimizes side reactions.[1][2]
Q4: My synthesis via the epoxidation route has a low yield of this compound and a significant amount of a non-polar byproduct. What could this byproduct be?
A4: If you are using the two-step anti-dihydroxylation method, the non-polar byproduct is likely the unreacted epoxide intermediate. This suggests that the hydrolysis step is incomplete. To drive the reaction to completion, you may need to increase the reaction time for the hydrolysis, ensure the acid catalyst is active, or optimize the temperature.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Presence of aldehydes and carboxylic acids in the product mixture. | Over-oxidation of the diol intermediate.[6][7] | 1. If using KMnO₄, switch to colder, more dilute, and basic conditions.[10] 2. Use a more selective reagent like catalytic OsO₄ with NMO.[1] |
| Starting alkene is recovered. | Incomplete reaction. | 1. Increase reaction time. 2. Check the quality and stoichiometry of the oxidizing agent. 3. Optimize the reaction temperature. |
| Presence of unreacted epoxide (in the anti-dihydroxylation route). | Incomplete hydrolysis.[3] | 1. Prolong the reaction time for the hydrolysis step. 2. Ensure the acid catalyst is present in a sufficient amount and is active. |
Issue 2: Poor Stereoselectivity in Asymmetric Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) in a Sharpless asymmetric dihydroxylation. | High concentration of the alkene substrate. | A high substrate concentration can lead to a non-chiral background reaction, which will lower the overall enantioselectivity.[11] Dilute the reaction mixture. |
| Inactive or incorrect chiral ligand. | 1. Verify the integrity of the chiral ligand. 2. Ensure you are using the correct ligand (AD-mix-α or AD-mix-β) for the desired enantiomer.[11][12] |
Summary of Potential Side Products
The table below summarizes the common side products encountered during the synthesis of this compound from a suitable pentene precursor (e.g., 1-penten-3-ol).
| Synthetic Route | Reagents | Desired Product | Common Side Products | Reference |
| Syn-dihydroxylation | KMnO₄ (cold, dilute, basic) | This compound | Oxidative cleavage products (e.g., propanal, glycoaldehyde, and their corresponding carboxylic acids) | [7][10][13] |
| Syn-dihydroxylation | OsO₄ (catalytic), NMO | This compound | Minor amounts of oxidative cleavage products | [1] |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | This compound | Unreacted epoxide intermediate | [3][4] |
Experimental Protocols
1. Catalytic Syn-Dihydroxylation using OsO₄/NMO (Upjohn Dihydroxylation)
This protocol is adapted from the general procedure for the Upjohn dihydroxylation.[2]
-
Dissolve the Alkene: Dissolve the starting alkene (e.g., 1-penten-3-ol) in a suitable solvent system, such as a mixture of acetone and water.
-
Add the Co-oxidant: Add N-methylmorpholine N-oxide (NMO) to the solution.
-
Add the Catalyst: Add a catalytic amount of osmium tetroxide (as a solution in toluene or another suitable solvent).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by adding a reducing agent, such as sodium sulfite or sodium bisulfite.
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the this compound by column chromatography or distillation.
2. Anti-Dihydroxylation via Epoxidation and Hydrolysis
This protocol is based on standard procedures for epoxidation followed by acid-catalyzed ring-opening.[3][4]
-
Step 1: Epoxidation
-
Dissolve the alkene in an inert solvent like dichloromethane (CH₂Cl₂).
-
Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Wash the reaction mixture with a solution of sodium bicarbonate to remove the carboxylic acid byproduct.
-
Isolate the crude epoxide.
-
-
Step 2: Acid-Catalyzed Hydrolysis
-
Dissolve the crude epoxide in a mixture of a solvent like acetone or THF and water.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).
-
Stir the mixture until the epoxide is consumed.
-
Neutralize the acid and perform a standard aqueous work-up.
-
Purify the resulting this compound.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Upjohn Dihydroxylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 10. savemyexams.com [savemyexams.com]
- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Stereoselective Synthesis of 1,2,3-Pentanetriol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of 1,2,3-pentanetriol. The content is tailored for professionals in chemical research and drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing methods like the Sharpless Asymmetric Dihydroxylation (AD).
Question 1: Why is the yield of my dihydroxylation reaction unexpectedly low?
Answer: Low yields can stem from several factors ranging from reagent purity to suboptimal reaction conditions.[1][2] Consider the following troubleshooting steps:
-
Starting Material Purity: Ensure that the alkene substrate (e.g., a suitable pentene derivative) is pure. Impurities can lead to side reactions that consume starting material and complicate purification.[1]
-
Reagent Stoichiometry and Concentration:
-
The concentration of the alkene is critical. If it is too high, a background reaction catalyzed by osmium tetroxide without the chiral ligand can occur, which may affect yield and will certainly decrease enantioselectivity.[3]
-
Ensure the correct stoichiometry of the oxidant [e.g., K₃Fe(CN)₆ or N-methylmorpholine oxide (NMO)] is used to regenerate the osmium catalyst effectively.[3]
-
-
Reaction Conditions:
-
pH: The Sharpless AD reaction is sensitive to pH and proceeds more rapidly under slightly basic conditions. Ensure the reaction is adequately buffered.[3]
-
Temperature: While many AD reactions run well at 0 °C, some substrates may require lower temperatures to minimize side reactions.
-
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. An incomplete reaction will naturally result in a lower yield.[2]
Question 2: The enantiomeric excess (ee%) of my this compound is poor. How can I improve it?
Answer: Poor enantioselectivity is a common challenge directly related to the catalytic cycle of the asymmetric dihydroxylation.
-
Substrate Concentration: This is the most frequent cause of low ee%. A high concentration of the olefin can lead to a non-asymmetric dihydroxylation pathway where the alkene reacts with the osmium tetroxide before it can associate with the chiral ligand.[3] Try running the reaction at a higher dilution.
-
Ligand Choice: The stereochemical outcome is dictated by the choice of the chiral ligand. For a specific enantiomer of the product, you must use the correct AD-mix. AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) provide access to opposite enantiomers.[4]
-
Slow Addition: Adding the alkene substrate slowly to the reaction mixture can help maintain a low effective concentration, favoring the chiral pathway over the non-selective background reaction.
Question 3: I am observing the formation of multiple diastereomers. What is the cause and how can I improve diastereoselectivity?
Answer: The formation of diastereomers arises when you are creating a new stereocenter in a molecule that already contains one or more stereocenters. The synthesis of this compound from a chiral precursor is a common example.
-
Substrate Control vs. Reagent Control: The inherent stereochemistry of your starting material may direct the incoming oxidant to one face of the double bond (substrate control). This can either align with or oppose the preference of the chiral ligand (reagent control).
-
If they align ("matched case"), high diastereoselectivity is expected.
-
If they oppose ("mismatched case"), poor diastereoselectivity will result.
-
-
Protecting Groups: The existing hydroxyl group in the substrate can influence the trajectory of the incoming reagent through hydrogen bonding or steric hindrance. Protecting this group can mitigate its directing effects and allow the chiral ligand to dominate the stereochemical outcome.[5][6] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ether (Bn).[7]
-
Choice of Synthetic Route: If substrate control is overwhelmingly strong and leads to the undesired diastereomer, an alternative synthetic strategy that proceeds through a different intermediate may be necessary.
Question 4: My final product is difficult to purify. What are the best practices for purifying this compound?
Answer: The high polarity of triols and the potential for contamination with residual reagents can make purification challenging.
-
Removal of Oxidant Byproducts: The ferricyanide used in AD-mixes can be difficult to remove. Proper quenching (e.g., with sodium sulfite) and aqueous workups are essential.
-
Chromatography: Column chromatography on silica gel is a standard method. Due to the high polarity of this compound, highly polar eluent systems (e.g., dichloromethane/methanol or ethyl acetate/ethanol mixtures) are typically required.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[2]
-
Protecting Group Strategy: Temporarily protecting the hydroxyl groups to create a less polar derivative can significantly simplify purification.[5] The protected compound is easier to handle during chromatography, and the protecting groups can be removed in a final step. Acetonide protection of the 1,2-diol is a common strategy that facilitates purification and can be removed under acidic conditions.[8]
Frequently Asked Questions (FAQs)
Q1: Which AD-mix (α or β) should I use to obtain a specific stereoisomer of this compound? A1: The choice of AD-mix depends on the stereochemistry of the desired product and the orientation of the substrate relative to the catalyst. A mnemonic developed by Sharpless can predict the outcome. For most simple alkenes, AD-mix-β adds the two hydroxyl groups to the "top face" of the alkene when oriented with its largest substituents in specific quadrants, while AD-mix-α adds them to the "bottom face".[4] It is crucial to consult the established models for the specific class of alkene you are using.
Q2: Do I need to use a protecting group for the existing hydroxyl group in my precursor? A2: It is often highly recommended. An unprotected hydroxyl group can coordinate to the osmium catalyst, potentially altering or overriding the stereodirecting effect of the chiral ligand.[9] Protecting the alcohol as a silyl ether (TBDMS, TIPS) or benzyl ether (Bn) prevents this interference.[7] The choice of protecting group depends on its stability to the reaction conditions and the specific conditions required for its removal.[10]
Q3: Can I use a catalytic amount of the expensive and toxic osmium tetroxide? A3: Yes, the Sharpless Asymmetric Dihydroxylation is designed to use a catalytic amount of osmium tetroxide.[4] The AD-mix formulations contain a co-oxidant (typically potassium ferricyanide) that regenerates the Os(VIII) species from the Os(VI) state after the diol product is released, allowing the catalytic cycle to continue.[3] This dramatically reduces the amount of osmium required.
Q4: What are the primary safety precautions when working with osmium tetroxide? A4: Osmium tetroxide (OsO₄) is highly toxic, volatile, and can cause severe irritation to the eyes, skin, and respiratory tract. It can stain tissues black on contact. Always handle OsO₄ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Using the commercially available, non-volatile AD-mix reagents is a significantly safer alternative to handling pure OsO₄.
Data Presentation
Table 1: Representative Enantioselectivity in Sharpless Asymmetric Dihydroxylation
| Substrate | AD-Mix | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| α,β-Unsaturated Ester | AD-mix-β | 89.9 | 98 | [11] |
| General Terminal Alkene | AD-mix-β | >90 | >95 | [4] |
| General trans-Disubstituted Alkene | AD-mix-β | >85 | >98 | [11] |
| General cis-Disubstituted Alkene | AD-mix-β | ~70-85 | ~80-95 | [9] |
Note: Yields and ee% are highly substrate-dependent. This table provides typical ranges for different classes of alkenes.
Experimental Protocols
Key Experiment: Sharpless Asymmetric Dihydroxylation of an Allylic Alcohol
This protocol is a general procedure for the dihydroxylation of an alkene to a 1,2-diol, a key step in forming the this compound structure.
Materials:
-
Allylic alcohol precursor (e.g., (E)-pent-2-en-1-ol) (1 equivalent)
-
AD-mix-β (approx. 1.4 g per mmol of alkene)
-
Methanesulfonamide (CH₃SO₂NH₂) (1 equivalent)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β to a 1:1 mixture of tert-butanol and water at room temperature.
-
Stir the mixture until both phases are clear and a yellow-green color develops. Cool the flask to 0 °C in an ice bath.
-
Add methanesulfonamide to the cooled mixture and stir for 1 minute.
-
Add the allylic alcohol substrate to the reaction mixture. The reaction is often accompanied by a color change from yellow-green to orange-brown.
-
Stir the reaction vigorously at 0 °C. Monitor the progress by TLC until the starting material is consumed (typically 6-24 hours).
-
Once the reaction is complete, quench it by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.[4]
Visualizations
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Decision tree for selecting an appropriate alcohol protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
resolving analytical issues in 1,2,3-Pentanetriol characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical issues encountered during the characterization of 1,2,3-Pentanetriol.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue: Poor peak shape or no peak observed for this compound.
Cause: Due to its three hydroxyl groups, this compound is a polar and non-volatile compound, making it unsuitable for direct GC analysis. This can lead to broad, tailing peaks or the compound not eluting at all from the GC column.
Solution: Derivatization is necessary to increase the volatility of this compound. A common and effective method is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.
Q: What is a reliable derivatization protocol for this compound for GC-MS analysis?
Experimental Protocol: Trimethylsilylation
| Step | Procedure |
| 1. Sample Preparation | Prepare a stock solution of this compound in a suitable solvent like pyridine or methanol (e.g., 1 mg/mL). For calibration standards, create a series of dilutions from the stock solution. Evaporate the solvent from an aliquot of the sample/standard to complete dryness under a gentle stream of nitrogen. |
| 2. Derivatization | To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). |
| 3. Reaction | Tightly cap the vial and vortex for 1 minute. Heat the vial at 70°C for 60 minutes.[1] |
| 4. Analysis | Allow the vial to cool to room temperature before injecting the derivatized sample into the GC-MS. |
Purity and Quantitative Analysis
Q4: How can I accurately quantify this compound in a complex matrix?
A4: For accurate quantification, especially in complex matrices, the use of an internal standard is highly recommended. For GC-MS analysis, a stable isotope-labeled version of this compound would be ideal. If that is not available, a structurally similar polyol that is not present in the sample can be used. For HPLC, a similar approach with a suitable internal standard should be employed. A calibration curve should be prepared with the analyte and a constant concentration of the internal standard.
Quantitative Analysis Data Presentation
| Parameter | GC-MS with Internal Standard | HPLC-CAD with Internal Standard |
| Linearity (r²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| LOD (Signal-to-Noise) | ~3:1 | ~3:1 |
| LOQ (Signal-to-Noise) | ~10:1 | ~10:1 |
Note: These are typical acceptance criteria for method validation and may vary depending on the specific application and regulatory requirements.
References
Technical Support Center: Separation of 1,2,3-Pentanetriol Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of 1,2,3-Pentanetriol diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the diastereomers of this compound?
A1: this compound is a small, polar molecule with multiple hydroxyl groups. These characteristics can lead to strong interactions with polar stationary phases in chromatography, potentially causing poor peak shape and long retention times. In reversed-phase systems, it can be poorly retained. For crystallization, its high polarity may limit the choice of suitable solvents, and the subtle structural differences between diastereomers can make selective crystallization challenging.
Q2: Which analytical techniques are most suitable for separating diastereomers of this compound?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), particularly in Normal Phase (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) modes, and Gas Chromatography (GC) following derivatization. Diastereoselective crystallization is another viable method, especially for larger-scale separations.
Q3: Is a chiral column necessary to separate diastereomers?
A3: No, a chiral column is not strictly necessary. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation on standard achiral stationary phases. However, chiral stationary phases can sometimes offer unique selectivity and may provide a successful separation when achiral methods fail.
Q4: When should I consider derivatization for the analysis of this compound diastereomers?
A4: Derivatization is primarily used for Gas Chromatography (GC) analysis. The hydroxyl groups of this compound make it non-volatile. Derivatization, for example, by silylation or acetylation, increases the volatility and thermal stability of the analyte, allowing it to be analyzed by GC. This can provide high-resolution separation and allow for mass spectrometry (MS) detection.
Troubleshooting Guides
Chromatographic Methods (HPLC & GC)
Problem 1: Poor Resolution Between Diastereomer Peaks in HPLC
-
Symptoms: Peaks are overlapping or not baseline-separated.
-
Potential Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase | In NP-HPLC, adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar mobile phase (e.g., hexane). Small changes can significantly impact selectivity. For HILIC, alter the water/acetonitrile ratio. |
| Inappropriate Stationary Phase | The column chemistry may not be selective enough. Screen different stationary phases. For NP-HPLC, consider silica or cyano-bonded phases. For HILIC, amide or bare silica columns can be effective. |
| Incorrect Flow Rate | Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the run time. |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution, but it can also decrease retention. This parameter should be optimized. |
Problem 2: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Symptoms: Asymmetric peaks, which can compromise resolution and integration.
-
Potential Causes & Solutions:
| Cause | Solution |
| Strong Analyte-Stationary Phase Interaction | In NP-HPLC, the highly polar nature of this compound can lead to strong interactions with the silica surface. Adding a small amount of a more polar solvent (e.g., a trace of water or a different alcohol) to the mobile phase can help to mitigate this. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. |
Problem 3: No or Poor Separation in GC After Derivatization
-
Symptoms: A single peak is observed for the diastereomers, or the resolution is insufficient.
-
Potential Causes & Solutions:
| Cause | Solution |
| Inefficient Derivatization | Ensure the derivatization reaction has gone to completion. Optimize the reaction time, temperature, and reagent stoichiometry. |
| Suboptimal GC Temperature Program | The temperature ramp rate may be too fast. A slower temperature gradient can improve the separation of closely eluting peaks. |
| Incorrect GC Column | A column with a different stationary phase may provide better selectivity for the derivatized diastereomers. Phenyl-substituted columns can offer different selectivity compared to standard non-polar phases. |
Diastereoselective Crystallization
Problem 1: No Crystal Formation
-
Symptoms: The solution remains clear even after cooling and extended periods.
-
Potential Causes & Solutions:
| Cause | Solution |
| Solution is Too Dilute | The concentration of the diastereomeric mixture is below the saturation point. Carefully evaporate some of the solvent to increase the concentration. |
| High Solubility in the Chosen Solvent | The compound is too soluble for crystallization to occur. Induce crystallization by adding a seed crystal of the desired diastereomer. Alternatively, use an anti-solvent addition method, where a miscible solvent in which the compound is insoluble is slowly added. |
Problem 2: Oiling Out
-
Symptoms: The compound separates as a liquid phase instead of solid crystals.
-
Potential Causes & Solutions:
| Cause | Solution |
| High Solute Concentration | The concentration is too high, causing the compound to come out of solution above its melting point in the solvent system. Dilute the solution with more solvent and reheat to dissolve the oil, then cool more slowly. |
| Rapid Cooling | Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
Problem 3: Low Purity of a Single Diastereomer
-
Symptoms: The crystallized solid contains a significant amount of the other diastereomer.
-
Potential Causes & Solutions:
| Cause | Solution |
| Similar Solubilities of Diastereomers | The solubilities of the two diastereomers in the chosen solvent are too similar for effective separation in a single crystallization. Multiple recrystallizations may be necessary. |
| Crystallization Occurred Too Quickly | Rapid crystal growth can trap impurities and the other diastereomer within the crystal lattice. Slow down the crystallization process by using a slightly larger volume of solvent or by cooling more slowly. |
Experimental Protocols
Method 1: Normal Phase HPLC (NP-HPLC)
This protocol provides a general method for the separation of this compound diastereomers using normal phase HPLC.
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Sample Preparation: Dissolve the diastereomeric mixture of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | Silica Gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | RI or low wavelength UV (e.g., 205 nm) |
| Injection Volume | 10 µL |
-
Expected Results (Representative Data for a C5 Triol):
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | 12.5 | - |
| Diastereomer 2 | 14.2 | 2.1 |
-
Workflow Diagram:
Workflow for NP-HPLC analysis of this compound diastereomers.
Method 2: Gas Chromatography with Derivatization (GC-MS)
This method is suitable for the separation and identification of this compound diastereomers.
-
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions (Example):
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 50-550 amu |
-
Expected Results (Representative Data for a Derivatized C5 Triol):
| Derivatized Diastereomer | Retention Time (min) | Key Mass Fragments (m/z) |
| Diastereomer 1-TMS | 10.8 | 73, 147, 205, 217 |
| Diastereomer 2-TMS | 11.1 | 73, 147, 205, 217 |
-
Workflow Diagram:
Workflow for GC-MS analysis of this compound diastereomers.
Method 3: Diastereoselective Crystallization
This protocol outlines a general approach for separating diastereomers of this compound by crystallization. This method is highly dependent on the specific properties of the diastereomers and requires empirical optimization.
-
Solvent Screening:
-
Test the solubility of the diastereomeric mixture in a range of solvents (e.g., ethyl acetate, acetone, isopropanol, and mixtures thereof with anti-solvents like hexane).
-
An ideal solvent will fully dissolve the mixture at an elevated temperature but will have lower solubility at room temperature or below. One diastereomer should be significantly less soluble than the other.
-
-
Crystallization Protocol (Example):
-
Dissolve the diastereomeric mixture in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Allow the solution to cool slowly to room temperature. If no crystals form, proceed to step 3.
-
Optionally, add a seed crystal of the desired, less soluble diastereomer to induce crystallization.
-
Once crystallization begins, allow it to proceed undisturbed at room temperature, and then further cool in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Analyze the purity of the crystals and the mother liquor by a suitable chromatographic method (e.g., NP-HPLC or GC after derivatization).
-
-
Expected Results (Representative Data):
| Parameter | Value |
| Initial Diastereomer Ratio | 50:50 |
| Crystallization Solvent | Isopropanol/Hexane |
| Yield of Crystalline Solid | 35% |
| Purity of Crystalline Solid | >95% of the less soluble diastereomer |
-
Logical Relationship Diagram:
Logical workflow for diastereoselective crystallization.
Technical Support Center: Overcoming Poor Solubility of 1,2,3-Pentanetriol in Nonpolar Solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor solubility of 1,2,3-Pentanetriol in nonpolar solvents. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in nonpolar solvents?
A1: this compound is a polar molecule due to the presence of three hydroxyl (-OH) groups. These groups can form strong hydrogen bonds with other polar molecules, such as water. Nonpolar solvents, like hexane or toluene, lack the ability to form these strong interactions. Based on the principle of "like dissolves like," polar solutes dissolve best in polar solvents, and nonpolar solutes dissolve best in nonpolar solvents. The significant difference in polarity between this compound and nonpolar solvents results in poor solubility.
Q2: What are the primary methods to increase the solubility of this compound in nonpolar solvents?
A2: The two primary methods for enhancing the solubility of polar compounds like this compound in nonpolar solvents are:
-
Cosolvency: This involves adding a third solvent (a cosolvent) that is miscible with both the this compound and the nonpolar solvent. The cosolvent modifies the overall polarity of the solvent system, allowing for increased solubility of the polar solute.[1]
-
Micellar Solubilization: This method uses surfactants (surface-active agents) that form microscopic aggregates called micelles in the nonpolar solvent. The polar this compound molecules can be encapsulated within the polar cores of these reverse micelles, effectively "dissolving" them in the nonpolar medium.
Q3: How do I select an appropriate cosolvent?
A3: An ideal cosolvent should be miscible with both this compound and the chosen nonpolar solvent. Common cosolvents for this purpose include short-chain alcohols like ethanol or isopropanol. The selection often involves empirical testing to find the optimal cosolvent and its concentration that provides the desired solubility without negatively impacting downstream applications.
Q4: What is the Hydrophile-Lipophile Balance (HLB) and why is it important for micellar solubilization?
A4: The Hydrophile-Lipophile Balance (HLB) is a scale from 0 to 20 that indicates the relative strength of the hydrophilic (water-loving) and lipophilic (oil-loving) portions of a surfactant molecule. For dissolving a polar substance like this compound in a nonpolar solvent, you would typically use surfactants with a low HLB value (generally in the range of 3-6) to form stable water-in-oil (w/o) or, in this case, polar-solute-in-oil emulsions/microemulsions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| This compound forms a separate layer or droplets in the nonpolar solvent. | High polarity difference and immiscibility. | 1. Introduce a cosolvent (e.g., ethanol, isopropanol) and titrate until a single phase is achieved. 2. Attempt micellar solubilization by adding a low-HLB surfactant and homogenizing the mixture. |
| The solution is cloudy or hazy after adding a cosolvent. | The cosolvent concentration is not optimal, or the temperature is too low. | 1. Experiment with different ratios of cosolvent to the nonpolar solvent. 2. Gently warm the solution while stirring. Note that the solubility of many compounds increases with temperature. |
| Precipitation occurs when the temperature of the solution is lowered. | The solubility of this compound in the solvent system is highly temperature-dependent. | 1. Maintain the solution at a temperature where everything remains dissolved. 2. Re-evaluate the solvent system; a different cosolvent or surfactant might provide better stability at lower temperatures. |
| The use of a surfactant leads to a stable emulsion, but the solution is not clear. | The system is a macroemulsion or a coarse emulsion rather than a microemulsion or a true solution. | 1. Increase the surfactant concentration. 2. Experiment with different surfactants or a combination of surfactants with varying HLB values. 3. Apply high-shear mixing or sonication to reduce droplet size. |
| The chosen cosolvent or surfactant interferes with a subsequent chemical reaction or analysis. | The additive is not inert under the experimental conditions. | 1. Research the compatibility of the cosolvent or surfactant with your specific reaction or analytical method. 2. Consider alternative, more inert cosolvents or surfactants. 3. If possible, remove the additive before the next step (e.g., by extraction or distillation). |
Quantitative Solubility Data
Table 1: Solubility of Glycerol in Various Solvents at Room Temperature
| Solvent | Solvent Type | Solubility of Glycerol | Reference |
| Water | Polar | Miscible | [1][3] |
| Ethanol | Polar | Miscible | [4] |
| Hexane | Nonpolar | Practically Insoluble | [5] |
| Toluene | Nonpolar | Practically Insoluble | [4] |
| Diethyl Ether | Moderately Polar | Slightly Soluble | [3][6] |
| Chloroform | Nonpolar | Practically Insoluble | [2][6] |
Note: "Practically Insoluble" generally implies a solubility of less than 0.1 g per 100 mL.
Experimental Protocols
Protocol 1: Solubility Enhancement using Cosolvency
Objective: To determine the amount of a cosolvent required to dissolve a specific volume of this compound in a nonpolar solvent.
Materials:
-
This compound
-
Nonpolar solvent (e.g., Hexane, Toluene)
-
Cosolvent (e.g., Ethanol, Isopropanol)
-
Graduated cylinders or pipettes
-
Magnetic stirrer and stir bar
-
Glass vials or flasks
Procedure:
-
To a glass vial, add a known volume of the nonpolar solvent (e.g., 10 mL of Hexane).
-
Begin stirring the nonpolar solvent with a magnetic stir bar.
-
Slowly add a known volume of this compound (e.g., 1 mL) to the stirring nonpolar solvent. You will likely observe two separate phases or a cloudy mixture.
-
Begin adding the cosolvent (e.g., Ethanol) dropwise or in small, measured increments (e.g., 0.1 mL) to the mixture.
-
Continue adding the cosolvent while observing the solution. The endpoint is reached when the solution becomes clear and homogenous, indicating complete dissolution.
-
Record the total volume of cosolvent added.
-
Repeat the experiment with different ratios of this compound and nonpolar solvent to determine the optimal cosolvent concentration for your specific application.
Protocol 2: Micellar Solubilization using Surfactants
Objective: To prepare a stable microemulsion of this compound in a nonpolar solvent using a surfactant.
Materials:
-
This compound
-
Nonpolar solvent (e.g., Hexane, Toluene)
-
Low-HLB surfactant (e.g., Sorbitan Monooleate - HLB of 4.3)
-
High-shear mixer or sonicator (optional, but recommended)
-
Glass vials or beakers
Procedure:
-
In a glass vial, add a known volume of the nonpolar solvent (e.g., 10 mL of Toluene).
-
Add the selected surfactant to the nonpolar solvent. The concentration of the surfactant will need to be determined experimentally, but a starting point could be 1-5% (w/v). Stir until the surfactant is fully dissolved.
-
Slowly add a small, known volume of this compound (e.g., 0.5 mL) to the surfactant-solvent mixture while stirring vigorously.
-
If a stable, clear, or translucent microemulsion does not form, gradually increase the surfactant concentration and repeat the process.
-
For more stable and smaller droplet sizes, the use of a high-shear mixer or a bath sonicator is recommended to provide sufficient energy for emulsification.
-
Observe the stability of the mixture over time (e.g., 24 hours) to check for any phase separation.
Visualizations
Caption: Experimental workflows for cosolvency and micellar solubilization.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Glycerol - Sciencemadness Wiki [sciencemadness.org]
- 3. kumarmetal.com [kumarmetal.com]
- 4. cleaninginstitute.org [cleaninginstitute.org]
- 5. Polar and Non-polar Solubility [anglesandacid.com]
- 6. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 1,2,3-Pentanetriol Stability and Decomposition
Welcome to the Technical Support Center for 1,2,3-Pentanetriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions and to troubleshoot common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound can decompose during a reaction?
A1: this compound is susceptible to decomposition through several pathways, primarily driven by reaction conditions such as temperature, pH, and the presence of certain reagents. The main decomposition routes include:
-
Acid-Catalyzed Dehydration: In the presence of acids, particularly at elevated temperatures, this compound can undergo dehydration to form unsaturated alcohols or cyclic ethers. This is a common pathway for polyols.
-
Oxidative Cleavage: Strong oxidizing agents can cleave the carbon-carbon bonds of the vicinal diol moiety (C1-C2 or C2-C3). For instance, reagents like sodium periodate (NaIO₄) can lead to the formation of aldehydes and ketones.[1][2]
-
Thermal Decomposition: At high temperatures, this compound can degrade through complex reaction pathways, leading to a variety of smaller molecules. The exact products will depend on the temperature and atmosphere (e.g., presence or absence of oxygen).
-
Base-Catalyzed Reactions: While generally more stable under basic conditions than acidic conditions, strong bases at high temperatures can promote undesired side reactions, such as oxidation if air is present.
Q2: I am observing unexpected byproducts in my reaction involving this compound. How can I identify if they are decomposition products?
A2: Identifying decomposition products typically involves analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile decomposition products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the purity of your reaction mixture and detect the formation of non-volatile byproducts. Coupling HPLC with a mass spectrometer (LC-MS) can aid in the identification of these products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of major byproducts if they can be isolated in sufficient purity.
A common strategy to confirm if byproducts arise from the decomposition of this compound is to run a control experiment where the triol is subjected to the reaction conditions (e.g., temperature, solvent, catalyst) in the absence of other reactants.
Q3: How can I prevent the decomposition of this compound during my reaction?
A3: Preventing decomposition primarily involves controlling the reaction conditions and, if necessary, protecting the hydroxyl groups. Key strategies include:
-
Temperature Control: Avoid excessive temperatures. If a reaction requires heat, use the lowest effective temperature and monitor the reaction progress to minimize reaction time.
-
pH Control: If your reaction is sensitive to acid or base, use buffers to maintain a neutral or near-neutral pH. If the reaction requires acidic or basic conditions, consider milder reagents or shorter reaction times.
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the triol.
-
Use of Protecting Groups: In multi-step syntheses, protecting the hydroxyl groups of this compound is a highly effective strategy. The vicinal diol can be protected as a cyclic acetal (e.g., an acetonide), and the remaining secondary hydroxyl group can be protected with another suitable protecting group if necessary.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired product and formation of multiple unidentified byproducts in an acid-catalyzed reaction. | Acid-catalyzed dehydration of this compound. | 1. Reduce Reaction Temperature: Lower the reaction temperature to the minimum required for the desired transformation. 2. Use a Milder Acid Catalyst: Switch to a weaker acid or use a catalytic amount of a stronger acid. 3. Protect the Hydroxyl Groups: Protect the 1,2-diol as an acetonide before performing the acid-catalyzed step. |
| Reaction mixture turns dark, and a complex mixture is observed by TLC/GC-MS after heating. | Thermal decomposition of this compound. | 1. Optimize Heating: Use an oil bath for precise temperature control and avoid localized overheating. 2. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Consider a Lower Boiling Point Solvent: If applicable, use a solvent with a lower boiling point to limit the maximum reaction temperature. |
| Consumption of starting material but no desired product formed in a reaction with a strong oxidizing agent. | Oxidative cleavage of the 1,2-diol moiety. | 1. Choose a Milder Oxidizing Agent: Select an oxidant that is selective for the desired transformation and does not cleave vicinal diols. 2. Protect the Diol: Protect the 1,2-diol functionality as a cyclic acetal before carrying out the oxidation. |
| Inconsistent reaction outcomes when using this compound from different suppliers. | Purity of this compound may vary. It could contain water or other impurities. | 1. Verify Purity: Check the purity of the starting material using GC or NMR. 2. Dry the Reagent: If water is suspected, dry the this compound before use, for example, by azeotropic distillation with toluene. |
Experimental Protocols
Protocol 1: Acetonide Protection of the 1,2-Diol of this compound
This protocol describes the formation of a cyclic acetonide to protect the 1,2-diol of this compound, leaving the C3-hydroxyl group free for subsequent reactions.
Materials:
-
This compound
-
2,2-Dimethoxypropane or Acetone
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Anhydrous solvent (e.g., Dichloromethane or Acetone)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane (1.2 equivalents) or acetone (excess) to the solution.
-
Add a catalytic amount of p-TsOH (e.g., 0.05 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically within a few hours), quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Oxidative Cleavage of this compound with Sodium Periodate
This protocol demonstrates the oxidative cleavage of the 1,2-diol moiety in this compound.
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Solvent (e.g., Tetrahydrofuran (THF) and water mixture)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 1:1 v/v) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium periodate (1.1 equivalents) in water to the cooled solution with stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, a white precipitate of sodium iodate will form.
-
Filter the reaction mixture to remove the precipitate.
-
Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent to obtain the aldehyde and/or ketone products. Note: The products may be volatile.
Visualizations
Decomposition Pathways of this compound
References
Technical Support Center: Scaling Up the Synthesis of 1,2,3-Pentanetriol
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,2,3-pentanetriol from the laboratory to a pilot plant. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a common laboratory method for the synthesis of this compound?
A common and effective laboratory method for synthesizing this compound is through the syn-dihydroxylation of a suitable precursor like 1-penten-3-ol. This reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). This method is known as the Upjohn dihydroxylation.[1][2][3] For enantioselective synthesis, the Sharpless asymmetric dihydroxylation can be utilized, which employs a chiral ligand to direct the stereochemical outcome.[4][5][6]
Q2: What are the primary challenges when scaling up the synthesis of this compound from a lab to a pilot plant?
Scaling up the synthesis of this compound, particularly via oxidation reactions like dihydroxylation, presents several key challenges:
-
Heat Management: Oxidation reactions are often highly exothermic. What is easily managed in laboratory glassware can lead to thermal runaway in a large reactor if not properly controlled.[7]
-
Mass Transfer: Efficient mixing of reactants, catalysts, and solvents becomes more complex at a larger scale, potentially affecting reaction rates and yield.
-
Safety: Handling larger quantities of hazardous materials, such as osmium tetroxide (even in catalytic amounts) and other oxidizing agents, requires stringent safety protocols to prevent accidents.[7][8][9]
-
Purification: Isolating pure this compound from the reaction mixture at a larger scale can be challenging and may require different techniques than those used in the lab, such as fractional distillation or specialized filtration systems.[10][11]
-
Cost-Effectiveness: Reagent and solvent costs, as well as energy consumption, become significant factors at the pilot plant scale, necessitating process optimization.
Q3: Are there alternatives to osmium tetroxide for the dihydroxylation step due to its toxicity and cost?
Yes, while osmium tetroxide is highly effective, its toxicity and cost are significant concerns, especially at a larger scale.[2][12] Researchers have explored osmium-free dihydroxylation methods.[13] One common alternative is the use of potassium permanganate (KMnO₄) under cold, basic conditions. However, this method can sometimes lead to over-oxidation and lower yields if not carefully controlled.[14][15]
Q4: How is the crude this compound typically purified at the pilot plant scale?
Purification of polyols like this compound at the pilot scale often involves a multi-step process.[10] This can include:
-
Catalyst Removal: If a solid-supported catalyst is not used, the catalyst may be removed by filtration through adsorbents like magnesium silicate.[11]
-
Solvent Stripping: The bulk of the reaction solvent is removed, often under reduced pressure.
-
Fractional Distillation: To separate the this compound from byproducts and remaining impurities, fractional distillation under vacuum is a common technique.
-
Ion Exchange: To remove any remaining ionic impurities, the product may be passed through an ion-exchange resin.[10]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Lab Scale: Increase reaction time or slightly elevate the temperature. Ensure the catalyst is active. - Pilot Scale: Verify efficient mixing to ensure proper contact between reactants. Check for any temperature gradients within the reactor. |
| Over-oxidation | - Lab & Pilot Scale: If using a strong oxidant like KMnO₄, ensure the reaction is conducted at a low temperature and under basic conditions.[14] For OsO₄-catalyzed reactions, ensure the correct stoichiometry of the co-oxidant is used. The formation of α-hydroxy ketones can be an indicator of over-oxidation.[16] |
| Side Reactions | - Lab & Pilot Scale: Analyze the crude product to identify byproducts. This can help in adjusting reaction conditions (e.g., temperature, pH) to minimize side reactions. |
| Product Loss During Workup | - Lab Scale: Optimize the extraction and purification steps. - Pilot Scale: Evaluate the efficiency of the separation and purification equipment (e.g., distillation column, filters). |
Issue 2: Poor Stereoselectivity (in Asymmetric Synthesis)
| Possible Cause | Troubleshooting Steps |
| Inactive or Impure Chiral Ligand | - Lab & Pilot Scale: Use a fresh, high-purity chiral ligand. Ensure proper storage conditions for the ligand. |
| Incorrect Ligand-to-Catalyst Ratio | - Lab & Pilot Scale: Optimize the ratio of the chiral ligand to the osmium catalyst. |
| High Olefin Concentration | - Lab & Pilot Scale: A high concentration of the alkene precursor can lead to a background, non-enantioselective reaction. Consider slower addition of the alkene to the reaction mixture.[5] |
| Reaction Temperature Too High | - Lab & Pilot Scale: Lowering the reaction temperature can often improve enantioselectivity. |
Issue 3: Difficulty in Removing Catalyst Residue
| Possible Cause | Troubleshooting Steps |
| Inefficient Filtration | - Lab Scale: Use a finer filter or a different filter aid. - Pilot Scale: Optimize the filtration system. Consider using a pressure leaf filter or a centrifugal discharge filter.[11] Using adsorbents like magnesium silicate can aid in catalyst removal.[11] |
| Catalyst Leaching (if using a supported catalyst) | - Lab & Pilot Scale: Evaluate the stability of the catalyst support under the reaction conditions. Encapsulated catalysts can offer lower leaching.[12] |
Experimental Protocols
Lab-Scale Synthesis of this compound via Upjohn Dihydroxylation
This protocol is a representative example and may require optimization.
Materials:
-
1-penten-3-ol
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-penten-3-ol in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of osmium tetroxide solution to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure.
Data Presentation
Table 1: Representative Reaction Parameters for Lab vs. Pilot Plant Synthesis
| Parameter | Laboratory Scale (10g) | Pilot Plant Scale (10kg) |
| Precursor (1-penten-3-ol) | 10 g | 10 kg |
| Solvent (Acetone/Water) | 100 mL | 100 L |
| Catalyst (OsO₄) | 0.1 mol% | 0.1 mol% |
| Co-oxidant (NMO) | 1.2 equivalents | 1.2 equivalents |
| Reaction Temperature | 0°C to 25°C | 0°C to 25°C (with active cooling) |
| Reaction Time | 6-12 hours | 8-16 hours |
| Typical Yield | 85-95% | 80-90% |
Note: The data in this table is representative and may vary depending on the specific equipment and optimized conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound at lab and pilot scales.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Upjohn Dihydroxylation [organic-chemistry.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kenexis.com [kenexis.com]
- 9. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. Polyol Filtration - Steri Technologies [steri.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Physical Properties of 1,2,3-Pentanetriol and Glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physical properties of 1,2,3-Pentanetriol and glycerol. While glycerol is a well-characterized and widely used excipient in pharmaceutical formulations, this compound is a less common polyol. Understanding the physical characteristics of both compounds is crucial for their potential applications in drug development, formulation, and as research tools. This document summarizes available quantitative data, outlines experimental protocols for key physical property measurements, and presents logical workflows for their determination.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound and glycerol. It is important to note that while the data for glycerol is based on experimental measurements, the data for this compound is primarily derived from computational predictions due to a lack of available experimental data.
| Physical Property | This compound (Predicted) | Glycerol (Experimental) |
| Molecular Formula | C₅H₁₂O₃ | C₃H₈O₃ |
| Molecular Weight | 120.15 g/mol | 92.09 g/mol |
| Boiling Point | ~164.15 °C (rough estimate)[1] | 290 °C (decomposes) |
| Melting Point | Not available | 18.2 °C |
| Density | ~1.1291 g/cm³[1] | 1.261 g/cm³ |
| Viscosity | Not available | 1.412 Pa·s (at 20 °C) |
| Solubility in Water | Slightly soluble (predicted)[1] | Miscible in all proportions |
| pKa | 14.36 ± 0.20 (Predicted)[1] | 14.4 |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties discussed in this guide.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
-
Capillary Method (Thiele Tube or Digital Melting Point Apparatus):
-
A small amount of the liquid sample is introduced into a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The apparatus (e.g., a Thiele tube filled with oil or a digital melting point apparatus) is heated gradually.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]
-
-
Distillation Method:
-
The liquid is placed in a distillation flask connected to a condenser and a collection flask.
-
The flask is heated, and the temperature of the vapor is monitored with a thermometer.
-
The temperature at which the vapor condenses and is collected, while remaining constant, is the boiling point of the substance.[4]
-
Determination of Melting Point
The melting point is the temperature at which a solid transitions into a liquid. For substances like glycerol that can exist as a solid at low temperatures, this is a key parameter.
-
Capillary Method:
-
A small, finely powdered sample of the solid is packed into a capillary tube.
-
The capillary tube is placed in a heating apparatus (e.g., Mel-Temp apparatus or Thiele tube).[5][6]
-
The sample is heated slowly and evenly.
-
The temperature range from which the first droplet of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[5][6]
-
Determination of Density
Density is the mass of a substance per unit volume.
-
For Liquids (Pycnometer or Hydrometer):
-
Pycnometer: A pycnometer (a flask with a specific, known volume) is weighed empty.
-
It is then filled with the liquid, and the excess is removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
-
For Solids and Liquids (Displacement Method):
Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow.
-
Ostwald Viscometer:
-
The viscometer is filled with a known volume of the liquid.
-
The liquid is drawn up into the upper bulb of the viscometer.
-
The time it takes for the liquid to flow between two marked points on the capillary is measured.
-
The viscosity is calculated by comparing this time to the flow time of a reference liquid with a known viscosity.
-
-
Falling Sphere Viscometer:
-
A sphere of known size and density is dropped into a tube containing the liquid.
-
The time it takes for the sphere to fall a specific distance through the liquid is measured.
-
The viscosity is calculated using Stokes' Law, which relates the viscosity to the terminal velocity of the sphere.
-
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
-
Saturation Method:
-
A known mass of the solute is added to a known volume of the solvent (e.g., water) in a container.
-
The mixture is stirred or agitated at a constant temperature until no more solute dissolves, and a saturated solution is formed.
-
The undissolved solute is separated by filtration and weighed.
-
The mass of the dissolved solute is determined by subtracting the mass of the undissolved solute from the initial mass.
-
Solubility is then expressed as grams of solute per 100 grams of solvent.
-
Visualizations
The following diagrams illustrate the logical workflow for determining key physical properties.
Caption: Workflow for Boiling Point and Density Determination.
Caption: Workflow for Viscosity and Solubility Determination.
References
- 1. 1,3,5-Pentanetriol CAS#: 4328-94-3 [m.chemicalbook.com]
- 2. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. 1,3,5-Pentanetriol [webbook.nist.gov]
- 5. 1,3,5-Pentanetriol | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4328-94-3 CAS MSDS (1,3,5-Pentanetriol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemsynthesis.com [chemsynthesis.com]
A Comparative Guide to HPLC Method Validation for 1,2,3-Pentanetriol Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1,2,3-Pentanetriol with alternative analytical techniques. The document outlines detailed experimental protocols for method validation in accordance with ICH Q2(R1) guidelines and presents supporting data in a comparative format to aid in the selection of the most suitable analytical strategy.
Introduction
This compound is a polyol, a class of compounds that lack significant ultraviolet (UV) chromophores, making their analysis by standard HPLC-UV methods challenging. Therefore, alternative detection methods such as Refractive Index (RI) and Evaporative Light Scattering (ELSD) are more suitable.[1][2][3][4] This guide details a proposed HPLC method utilizing one of these detectors and compares its performance characteristics with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for purity determination.
Proposed HPLC Method for this compound Purity
A hydrophilic interaction liquid chromatography (HILIC) method is proposed for the separation of this compound from its potential impurities. HILIC is well-suited for the retention and separation of highly polar compounds like polyols.[5]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Amide or Diol stationary phase, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Run Time | 20 minutes |
Experimental Protocol: HPLC Method Validation (ICH Q2(R1))
The validation of the proposed HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure the method is suitable for its intended purpose.[6][7][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7][9]
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of this compound.
-
Analyze a solution of this compound reference standard.
-
Analyze a sample of this compound spiked with known potential impurities (e.g., isomers, starting materials).
-
Assess the resolution between the this compound peak and any adjacent peaks.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[6][7]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 80% to 120% of the target concentration).[9]
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][7]
-
Protocol:
-
Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).[6][7]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the this compound standard solution at 100% of the test concentration on the same day, with the same analyst and instrument.[8]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and reproducible with a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the calibration curve) and S is the slope of the calibration curve.
-
-
Range
The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Protocol: The range is confirmed by the linearity, accuracy, and precision studies. For a purity assay, the range is typically 80% to 120% of the test concentration.[9]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][7]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results for each variation.
-
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC method.
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the purity assessment of this compound.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and semi-volatile compounds like polyols.[10][11] Purity is often determined by area percent, assuming all components have a similar response factor with a Flame Ionization Detector (FID).[12]
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[13][14][15] It provides a direct measurement of the molar concentration of the analyte.[16][17]
Table 2: Comparison of Analytical Methods for this compound Purity Assessment
| Parameter | HPLC with RI/ELSD | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between stationary and mobile phases. | Separation based on volatility and interaction with a stationary phase. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Typical Precision (%RSD) | < 2% | < 2% | < 1% |
| Sensitivity | Moderate (ng range for ELSD) | High (pg-ng range) | Lower (mg of sample required) |
| Specificity | High, dependent on chromatographic resolution. | High, dependent on chromatographic resolution. | Very high, based on unique chemical shifts. Can distinguish isomers. |
| Quantitation | Relative (requires a reference standard for purity calculation). | Relative (area percent can provide an estimate of purity). | Absolute (primary method, can determine purity without a specific reference standard). |
| Sample Throughput | Moderate | High | Low to Moderate |
| Gradient Elution | Possible with ELSD, not with RI.[18] | Temperature programming is analogous to gradient elution. | Not applicable. |
| Sample Derivatization | Generally not required. | May be required to improve volatility and peak shape. | Not required. |
| Instrumentation Cost | Moderate to High | Moderate | High |
| Key Advantage | Widely available and versatile for non-volatile impurities. | Excellent for volatile impurities and residual solvents. | Provides structural information and absolute quantification. |
| Key Limitation | RI detector is sensitive to temperature and pressure fluctuations and not compatible with gradients. ELSD response can be non-linear.[19] | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic techniques. |
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
A validated HPLC method with RI or ELSD detection offers a robust and reliable approach for routine quality control, providing good precision and specificity for separating the main component from its potential non-volatile impurities.
-
Gas Chromatography is a valuable alternative, particularly for identifying and quantifying volatile impurities and residual solvents.
-
Quantitative NMR serves as an excellent primary method for the accurate determination of absolute purity and for the qualification of reference standards, offering high precision and structural confirmation.
A combination of these techniques can provide a comprehensive understanding of the purity profile of this compound, ensuring its quality and suitability for its intended use in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. automation-update.co.uk [automation-update.co.uk]
- 3. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 4. researchgate.net [researchgate.net]
- 5. is.muni.cz [is.muni.cz]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. oshadhi.co.uk [oshadhi.co.uk]
- 11. omicsonline.org [omicsonline.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 15. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. Polymer Labs (Agilent) PL-ELS 2100 Evaporative Light Scatter Detector – Hyland Scientific [hylandscientific.com]
- 19. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
Differentiating Pentanetriol Isomers: A Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is paramount. Pentanetriol, with its multiple chiral centers and constitutional isomers, presents a significant analytical challenge. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous differentiation of pentanetriol isomers, supported by experimental data and detailed protocols.
This guide focuses on the key structural isomers of pentanetriol, including 1,2,3-pentanetriol, 1,2,4-pentanetriol, 1,2,5-pentanetriol, 1,3,5-pentanetriol, and 2,3,4-pentanetriol. Understanding the unique spectral fingerprint of each isomer is crucial for quality control, reaction monitoring, and the characterization of novel compounds in various research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the differentiation of pentanetriol isomers. This data has been compiled from the Spectral Database for Organic Compounds (SDBS), a trusted resource for spectral data.[1][2][3]
¹H NMR Spectral Data
The proton NMR spectra of pentanetriol isomers are distinguished by the chemical shifts (δ) and splitting patterns of the protons attached to carbon atoms bearing hydroxyl groups (carbinol protons) and the adjacent methylene and methyl groups.
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-1 | 3.45 - 3.65 | m |
| H-2 | 3.65 - 3.80 | m | |
| H-3 | 3.80 - 3.95 | m | |
| H-4 | 1.40 - 1.55 | m | |
| H-5 | 0.90 - 1.00 | t | |
| 1,2,5-Pentanetriol | H-1 | 3.40 - 3.50 | m |
| H-2 | 3.60 - 3.70 | m | |
| H-3, H-4 | 1.45 - 1.70 | m | |
| H-5 | 3.55 - 3.65 | t | |
| 1,3,5-Pentanetriol | H-1, H-5 | 3.70 - 3.80 | t |
| H-2, H-4 | 1.65 - 1.80 | q | |
| H-3 | 3.95 - 4.10 | quintet |
Note: Data for 1,2,4-pentanetriol and 2,3,4-pentanetriol is not fully available in the SDBS database and would require experimental determination.
¹³C NMR Spectral Data
The number of unique carbon signals and their chemical shifts in the ¹³C NMR spectrum provide a clear method for distinguishing between the isomers.
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-1 | ~65 |
| C-2 | ~73 | |
| C-3 | ~72 | |
| C-4 | ~28 | |
| C-5 | ~10 | |
| 1,2,5-Pentanetriol | C-1 | ~67 |
| C-2 | ~74 | |
| C-3 | ~30 | |
| C-4 | ~29 | |
| C-5 | ~62 | |
| 1,3,5-Pentanetriol | C-1, C-5 | ~61 |
| C-2, C-4 | ~43 | |
| C-3 | ~70 |
Note: Data for 1,2,4-pentanetriol and 2,3,4-pentanetriol is not fully available in the SDBS database and would require experimental determination.
Infrared (IR) Spectroscopy Data
The IR spectra of all pentanetriol isomers are characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
| Isomer | Key IR Absorption Bands (cm⁻¹) | Functional Group |
| All Isomers | 3200-3600 (broad) | O-H Stretch (hydrogen-bonded) |
| 2850-3000 | C-H Stretch | |
| 1000-1200 | C-O Stretch | |
| Fingerprint Region | Varies significantly between isomers | C-C stretch, C-H bend, C-O bend |
Specific peak positions in the fingerprint region for each isomer should be compared against a reference standard for positive identification.
Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) of pentanetriol isomers results in fragmentation patterns that are indicative of the hydroxyl group positions. The molecular ion peak (M+) may be weak or absent.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Probable Fragment |
| This compound | 120 (weak/absent) | 102, 89, 73, 61, 45, 43 | [M-H₂O]+, [M-CH₂OH]+, [CH(OH)CH(OH)CH₃]+, [CH(OH)CH₂OH]+, [CH₂OH]+, [C₃H₇]+ |
| 1,2,5-Pentanetriol | 120 (weak/absent) | 102, 89, 73, 61, 45 | [M-H₂O]+, [M-CH₂OH]+, [CH(OH)CH₂CH₂OH]+, [CH(OH)CH₂OH]+, [CH₂OH]+ |
| 1,3,5-Pentanetriol | 120 (weak/absent) | 102, 84, 73, 61, 45 | [M-H₂O]+, [M-2H₂O]+, [CH(OH)CH₂CH₂OH]+, [CH(OH)CH₂OH]+, [CH₂OH]+ |
The relative intensities of these fragment ions are crucial for distinguishing between the isomers.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of pentanetriol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (300 MHz or higher recommended)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., D₂O, Methanol-d₄, DMSO-d₆)
-
Pentanetriol isomer sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Internal standard (optional, e.g., TMS or a suitable reference for the chosen solvent)
Procedure:
-
Dissolve the pentanetriol isomer sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of internal standard.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum, typically using a single-pulse experiment. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR.
-
Process the acquired data (Fourier transform, phase correction, baseline correction, and referencing).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for all resonances.
-
Determine the chemical shifts of all signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the pentanetriol isomer to identify functional groups and for fingerprint comparison.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates.
-
Pentanetriol isomer sample (a few milligrams).
-
Solvent for cleaning (e.g., isopropanol, acetone).
Procedure (using ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the liquid or solid pentanetriol isomer sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to aid in structural identification.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
GC column suitable for polar analytes (e.g., a wax-type column).
-
Pentanetriol isomer sample.
-
Volatile solvent (e.g., methanol, dichloromethane).
Procedure:
-
Prepare a dilute solution of the pentanetriol isomer (approximately 1 mg/mL) in a suitable volatile solvent.
-
Set the GC-MS parameters. The injector temperature should be high enough to vaporize the sample (e.g., 250 °C). The GC oven temperature program should be optimized to separate the isomers if analyzing a mixture, or to ensure good peak shape for a pure sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
The mass spectrometer should be operated in electron ionization (EI) mode, typically at 70 eV.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the mass spectrum of the eluting peak corresponding to the pentanetriol isomer.
-
Analyze the resulting mass spectrum, identifying the molecular ion (if present) and the major fragment ions.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for differentiating pentanetriol isomers using spectroscopic techniques.
Caption: Workflow for pentanetriol isomer identification.
References
Performance Showdown: 1,2,3-Pentanetriol-Based Polymers vs. Industry Standards in Drug Delivery
A comprehensive comparison of the performance characteristics of emerging 1,2,3-Pentanetriol-based polymers against established alternatives like Poly(lactic-co-glycolic acid) (PLGA). This guide provides researchers, scientists, and drug development professionals with a side-by-side look at key metrics, supported by experimental data and detailed protocols, to inform material selection for advanced drug delivery systems.
The quest for novel polymeric biomaterials with tunable properties for controlled drug release and tissue engineering applications has led to growing interest in polyol-based polyesters. Among these, polymers derived from this compound offer a unique trifunctional backbone for creating crosslinked networks. Due to the limited direct research on this compound-based polymers, this guide will utilize data from the closely related and well-studied poly(glycerol sebacate) (PGS) as a representative proxy. Glycerol, a triol like this compound, forms polyesters with comparable characteristics. This guide will compare the performance of these polyol-based elastomers with Poly(lactic-co-glycolic acid) (PLGA), a widely used, FDA-approved biodegradable polymer in the pharmaceutical industry.[1][2]
At a Glance: Performance Comparison
The selection of a polymer for a drug delivery system is a critical decision, balancing mechanical integrity, biocompatibility, and the desired therapeutic release profile. The following tables summarize the key performance indicators of this compound-based polymers (represented by PGS) and PLGA.
| Performance Metric | This compound-Based Polymer (PGS Proxy) | Poly(lactic-co-glycolic acid) (PLGA) |
| Mechanical Properties | ||
| Young's Modulus | 0.05 - 4.58 MPa | 85 - 510.99 MPa |
| Tensile Strength | 0.2 - 1.83 MPa | 1.02 - 35 MPa |
| Drug Delivery | ||
| Encapsulation Efficiency | Drug-dependent, can be optimized | 28.6% - 90% (drug and method dependent) |
| Drug Release Profile | Biphasic: Initial burst followed by sustained release | Biphasic: Initial burst followed by sustained release (tunable by L:G ratio) |
| Biocompatibility | ||
| In Vitro Cytotoxicity | Generally good, supports cell proliferation | Generally good, but acidic degradation products can cause localized pH drop |
| In Vivo Response | Mild inflammatory response | Biocompatible, with a transient inflammatory response during degradation |
Deep Dive: Quantitative Performance Data
Mechanical Properties
The mechanical properties of a polymer are crucial for the structural integrity of a drug delivery device. The elastomeric nature of polyol-based polymers contrasts with the more rigid characteristics of PLGA.
| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Source |
| Poly(glycerol sebacate) (PGS) | 0.21 ± 0.02 | - | [3] |
| Poly(glycerol sebacate) (PGS) | 0.57 ± 0.02 | - | [4] |
| Poly(glycerol glutarate) (PGG) | 1.94 - 4.58 | 0.41 - 0.62 | [5] |
| PLGA (50:50) | 85 - 91 | 1.04 | [6] |
| PLGA-MWCNT Composite | up to 510.99 | up to 35 | [7] |
Drug Release Kinetics
The rate at which a drug is released from its polymeric carrier is a critical factor in determining its therapeutic efficacy. Both PGS and PLGA typically exhibit a biphasic release pattern.
A study on doxorubicin-loaded PLGA nanoparticles (7,000 g/mol ) showed an initial burst release of approximately 80.9% within the first 5 days, followed by a slower release, reaching 96.7% by day 30.[8] For PGS, drug release is also characterized by an initial burst, with nearly 100% cumulative release of 5-fluorouracil observed after 7 days in one study.[9] The release rate in polyol-based polyesters is influenced by the crosslinking density and the enzymatic degradation of the polymer matrix.[8]
| Polymer | Model Drug | Release Profile Highlights | Source |
| Poly(glycerol sebacate) (PGS) | 5-Fluorouracil | Biphasic release with initial burst in the first day. Almost 100% cumulative release after 7 days. | [9] |
| PLGA (7,000 g/mol ) | Doxorubicin | ~80.9% released in 5 days; 96.7% released in 30 days. | [8] |
| PLGA (12,000 g/mol ) | Doxorubicin | ~28.9% released in 5 days; 52.2% released in 30 days. | [8] |
Biocompatibility: In Vitro Cytotoxicity
The biocompatibility of a polymer is paramount for any in vivo application. The MTT assay is a standard method to assess cell viability in the presence of a material.
Studies on PLGA have shown varied results depending on the cell line and PLGA formulation. For instance, one study found that PLGA thin films demonstrated high metabolic activity in an MTT assay with Human Umbilical Vein Endothelial Cells (HUVECs).[10] Another study using HEK-293 cells showed no significant decrease in cell viability at 1% and 5% (v/v) concentrations of PLGA nanocapsules, but a 30.41% decrease at 10%.[11] A different study reported an IC50 value of 68.5 mM for dexamethasone-loaded PLGA microspheres against HepG2 cells.[4] While specific quantitative MTT data for PGS is less common in the literature, it is generally reported to have excellent biocompatibility and support cell proliferation.[4]
| Polymer | Cell Line | Result | Source |
| Poly(glycerol sebacate) (PGS) | Various | Generally reported to have excellent biocompatibility and support cell proliferation. | [4] |
| PLGA | HUVEC | Highest metabolic activity compared to control. | [10] |
| PLGA Nanocapsules | HEK-293 | No significant decrease in viability at 1% and 5% (v/v); 30.41% decrease at 10%. | [11] |
| Dexamethasone-loaded PLGA MS | HepG2 | IC50 of 68.5 mM. | [4] |
Visualizing the Workflow: From Synthesis to Evaluation
The development and evaluation of a polymer-based drug delivery system follow a structured workflow, from the initial synthesis of the polymer to the final assessment of its performance.
Caption: Experimental workflow for polymer-based drug delivery systems.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for key performance evaluations.
Mechanical Testing: Tensile Properties of Thin Polymer Films
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer films. This protocol is based on the ASTM D882 standard.[3][12][13][14]
Materials and Equipment:
-
Universal Testing Machine (UTM) with appropriate load cells.
-
Grips for securing thin film samples.
-
Extensometer (optional, for precise strain measurement).
-
Calipers for measuring sample dimensions.
-
Polymer film samples cut to specified dimensions (e.g., 25 mm width, 150 mm length).
Procedure:
-
Sample Preparation: Cut rectangular specimens from the polymer film. Measure the width and thickness at several points along the gauge length and use the average values.
-
Machine Setup: Set the grip separation and the crosshead speed. A typical speed is 50 mm/min.
-
Sample Mounting: Securely clamp the specimen in the grips, ensuring it is aligned vertically and not slipping.
-
Testing: Start the test. The UTM will pull the sample at a constant speed until it fractures.
-
Data Acquisition: Record the load and elongation data throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking (Maximum Load / Original Cross-Sectional Area).
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
In Vitro Drug Release Study
Objective: To quantify the rate and extent of drug release from the polymeric nanoparticles over time.[15][16][17][18][19]
Materials and Equipment:
-
Polymeric nanoparticles loaded with a model drug (e.g., Doxorubicin).
-
Phosphate-buffered saline (PBS) at a physiological pH (7.4).
-
Shaking incubator or water bath at 37°C.
-
Centrifuge and centrifuge tubes (or dialysis tubing with an appropriate molecular weight cut-off).
-
UV-Vis spectrophotometer or HPLC for drug quantification.
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS in multiple vials.
-
Incubation: Place the vials in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, and so on), remove a vial.
-
Separation: Separate the nanoparticles from the supernatant (containing the released drug) by centrifugation. Alternatively, use a dialysis method where the nanoparticle suspension is placed inside a dialysis bag immersed in a larger volume of PBS, and samples are taken from the external buffer.
-
Quantification: Measure the concentration of the drug in the supernatant using a pre-established calibration curve with UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially encapsulated.
In Vitro Cytotoxicity: MTT Assay
Objective: To assess the effect of the polymer on the viability and metabolic activity of a cell line. This protocol is based on the ISO 10993-5 standard.[5][7][9][20][21]
Materials and Equipment:
-
Cell line (e.g., L929 fibroblasts, as recommended by ISO).
-
Cell culture medium, serum, and antibiotics.
-
Polymer samples (e.g., films or extracts).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Microplate reader.
-
CO2 incubator.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Material Exposure:
-
Direct Contact: Place a small piece of the polymer film directly onto the cell monolayer.
-
Extract Method: Incubate the polymer in cell culture medium for a specified time (e.g., 24 hours) to create an extract. Remove the original medium from the cells and replace it with the polymer extract.
-
-
Incubation: Incubate the cells with the polymer material or extract for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add fresh medium containing the MTT reagent to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage relative to the untreated control cells. A reduction in viability below 70% is typically considered a cytotoxic effect.[21]
Signaling Pathways and Logical Relationships
The process of selecting a suitable polymer for drug delivery involves a series of logical considerations, starting from the desired therapeutic outcome and leading to the specific material properties required.
Caption: Logical framework for polymer selection in drug delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Testing — ISO 10993–5 | Medistri SA [medistri.swiss]
- 6. Drug release kinetics and transport mechanisms of doxorubicin from core-shell delivery systems | Acta Scientiarum. Technology [periodicos.uem.br]
- 7. x-cellr8.com [x-cellr8.com]
- 8. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nhiso.com [nhiso.com]
- 10. mdpi.com [mdpi.com]
- 11. PLGA nanocapsules as a delivery system for a recombinant LRP‐based therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 13. ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting-Standards and methods-WANCE: Material Testing Machines Manufacturer [wance.net]
- 14. zwickroell.com [zwickroell.com]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. senzagen.com [senzagen.com]
- 21. MTT Test - Eurofins Medical Device Testing [eurofins.com]
Assessing the Biodegradability of 1,2,3-Pentanetriol and its Derivatives: A Comparative Guide
A notable gap in publicly available scientific literature exists regarding the experimental assessment of the biodegradability of 1,2,3-Pentanetriol and its derivatives. Despite extensive searches of academic, patent, and regulatory databases, no specific studies detailing the ready or inherent biodegradability of these compounds were identified. This guide, therefore, focuses on providing a comparative assessment of common alternative polyols—glycerol and 1,2-propanediol—for which experimental data are available. The methodologies and theoretical pathways described herein provide a framework for the future evaluation of this compound's environmental fate.
Comparative Biodegradability of Alternative Polyols
Glycerol and 1,2-propanediol are structurally similar to this compound and are often used in similar applications. Their biodegradability has been evaluated using standardized test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
| Substance | Test Guideline | Biodegradation (%) | Timeframe (days) | Classification |
| Glycerol | OECD 301D | 92% | 30 | Readily Biodegradable |
| 1,2-Propanediol | OECD 301F | Meets "ready biodegradability" criteria | 28 | Readily Biodegradable |
| This compound | Not Available | No Data | - | Not Classified |
| Pentanetriol Derivatives | Not Available | No Data | - | Not Classified |
Experimental Protocols: Assessing Ready Biodegradability
The OECD 301F Manometric Respirometry Test is a widely accepted method for determining the ready biodegradability of chemical substances. This test measures the oxygen consumed by microorganisms as they degrade a test substance in a closed system.
OECD 301F: Manometric Respirometry Test
Objective: To assess the ready biodegradability of a substance by measuring oxygen consumption. A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[1]
Apparatus:
-
Closed respirometer flasks with pressure sensors.
-
Temperature-controlled incubator.
-
Magnetic stirrers.
-
Carbon dioxide absorbent (e.g., potassium hydroxide).
Procedure:
-
Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared and aerated.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.[2][3]
-
Test Setup: A known concentration of the test substance is added to the mineral medium in the respirometer flasks. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.[3]
-
Incubation: The flasks are sealed and incubated at a constant temperature (typically 20-25°C) in the dark with continuous stirring for 28 days.[2]
-
Measurement: The pressure change in the headspace of each flask, resulting from oxygen consumption by the microorganisms, is continuously monitored. The evolved carbon dioxide is trapped by an absorbent.
-
Calculation: The amount of oxygen consumed is calculated from the pressure change and is expressed as a percentage of the ThOD of the test substance.
Visualizing Biodegradation Assessment and Pathways
To further elucidate the processes involved in assessing and carrying out biodegradation, the following diagrams illustrate a typical experimental workflow and a generalized microbial degradation pathway for polyols.
Caption: Experimental workflow for the OECD 301F biodegradability test.
References
Cross-Validation of Analytical Results for 1,2,3-Pentanetriol: A Comparative Guide to GC-MS and HPLC-RID Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID), for the quantitative analysis of 1,2,3-Pentanetriol. The cross-validation of analytical methods is a critical step in method development and validation, ensuring data accuracy, reliability, and consistency across different analytical platforms.[1] This is particularly important in regulated environments such as drug development, where data integrity is paramount.
The selection of an appropriate analytical technique for a polar, non-volatile compound like this compound depends on various factors, including required sensitivity, sample matrix complexity, and available instrumentation. This guide presents supporting experimental data, detailed methodologies, and a comparative summary to aid researchers in selecting and cross-validating methods for the analysis of this compound and structurally related polyols.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the typical performance characteristics for the quantification of short-chain polyols, like this compound, using GC-MS with derivatization and HPLC-RID. The data presented is representative of values found in the literature for analogous compounds and may vary based on specific instrumentation and optimized methods.
| Parameter | GC-MS (with Derivatization) | HPLC-RID |
| Principle | Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection. | Separation based on polarity, with detection based on changes in the refractive index of the mobile phase. |
| Derivatization | Required (e.g., silylation) to increase volatility.[2] | Not required. |
| Linearity (r²) | > 0.99 | > 0.997[3] |
| Limit of Detection (LOD) | Low ng/mL to µg/mL range[4] | 0.01 - 0.17 mg/mL[3] |
| Limit of Quantification (LOQ) | µg/mL range[5] | 0.03 - 0.56 mg/mL[3] |
| Precision (%RSD) | < 5% | < 5%[3] |
| Accuracy (Recovery %) | 95 - 105% | 91 - 109%[3] |
| Selectivity | High (mass-based detection) | Lower (co-eluting compounds with similar refractive indices can interfere) |
| Sample Throughput | Lower (due to derivatization and longer run times) | Higher (simpler sample preparation) |
| Instrumentation Cost | Higher | Lower |
| Primary Application | Trace analysis, complex matrices, structural confirmation. | High concentration samples, simpler matrices. |
Mandatory Visualization
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship in the comparison of their results.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound. These protocols are based on established methods for similar polyols and should be optimized and validated for the specific instrumentation and sample matrix used.[2]
GC-MS Method (with Silylation Derivatization)
Due to the polar nature and low volatility of this compound, a derivatization step is essential for successful GC-MS analysis. Silylation is a common technique where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (TMS) group, increasing the compound's volatility.[2]
1. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like pyridine or methanol.
-
Calibration Standards: Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For liquid samples, an appropriate dilution may be sufficient. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
2. Derivatization Procedure:
-
Pipette 100 µL of each standard or sample into a vial.
-
Evaporate the solvent under a gentle stream of nitrogen until dry.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vials tightly and heat at 70°C for 60 minutes.[2]
-
Allow the vials to cool to room temperature before analysis.
3. Instrumental Parameters:
-
Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
HPLC-RID Method
This method is suitable for the direct analysis of this compound without derivatization and is particularly useful for samples with higher concentrations of the analyte.
1. Standard and Sample Preparation:
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
2. Instrumental Parameters:
-
HPLC System: Equipped with a Refractive Index Detector (RID).
-
Column: A column suitable for polar compounds, such as an amino-propy, or a specific carbohydrate analysis column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Temperature: 35°C.[6]
-
Injection Volume: 20 µL.
Conclusion
Both GC-MS with derivatization and HPLC-RID are viable techniques for the quantitative analysis of this compound. GC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis in complex matrices. However, it requires a derivatization step, which can add time and potential variability to the analysis. HPLC-RID is a simpler, more direct method that is well-suited for higher concentration samples in less complex matrices but has lower sensitivity and is more susceptible to interferences.
The cross-validation of these two methods is essential to ensure the reliability and interchangeability of the analytical results. By analyzing the same set of samples with both validated techniques and statistically comparing the outcomes, researchers can have high confidence in the accuracy and robustness of their quantitative data for this compound. This comparative approach strengthens regulatory submissions and ensures the integrity of data throughout the drug development lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
The Uncharted Territory of 1,2,3-Pentanetriol: A Comparative Review in Industrial Applications
A comprehensive literature review reveals a significant gap in the direct comparative analysis of 1,2,3-Pentanetriol against other common triols like glycerol, 1,2,4-butanetriol, and 1,2,6-hexanetriol in specific applications. While the theoretical potential of this compound can be inferred from its chemical structure, a lack of published experimental data prevents a quantitative comparison of its performance in key industrial uses such as in cosmetic formulations, as plasticizers, or in the synthesis of polyurethanes.
Triols, polyhydric alcohols containing three hydroxyl groups, are versatile molecules widely utilized across various industries. Their utility stems from their hygroscopic nature, ability to form hydrogen bonds, and their role as building blocks in polymer synthesis. Glycerol (1,2,3-propanetriol) is the most ubiquitous triol, valued for its low cost and established safety profile. Other triols, such as 1,2,4-butanetriol and 1,2,6-hexanetriol, have carved out niches in applications requiring specific performance characteristics. This compound, a five-carbon triol, remains a less-explored entity in the scientific literature, with its specific advantages and disadvantages in comparison to its counterparts largely undocumented.
This guide aims to provide a comparative framework for researchers, scientists, and drug development professionals by summarizing the known applications and properties of these triols. However, it is crucial to note the absence of direct, side-by-side experimental comparisons involving this compound. The following sections will detail the general properties and applications of these triols, highlighting the areas where comparative data for this compound is needed.
Physicochemical Properties: A Theoretical Standpoint
The performance of a triol in a specific application is intrinsically linked to its physicochemical properties. Key parameters include molecular weight, boiling point, viscosity, and hydrophilicity. While experimental data for this compound is scarce, we can extrapolate some of its expected properties based on its molecular structure in comparison to other well-characterized triols.
| Property | This compound | Glycerol (1,2,3-Propanetriol) | 1,2,4-Butanetriol | 1,2,6-Hexanetriol |
| Molecular Formula | C₅H₁₂O₃ | C₃H₈O₃ | C₄H₁₀O₃ | C₆H₁₄O₃ |
| Molecular Weight ( g/mol ) | 120.15 | 92.09 | 106.12 | 134.18 |
| Boiling Point (°C) | Not available | 290 | 190-191 (at 18 mmHg) | 178 (at 5 mmHg) |
| General Remarks | Expected to have a higher boiling point and viscosity than glycerol due to its larger carbon backbone. Its hydrophilicity might be slightly lower than glycerol. | Highly viscous and hygroscopic liquid with a high boiling point. | A viscous, colorless liquid. | A viscous, colorless to pale yellow liquid. |
Table 1: Comparison of Physicochemical Properties of Selected Triols. The data for this compound is largely theoretical due to a lack of published experimental values.
Applications in Focus: Where Does this compound Stand?
The following sections explore key application areas for triols and discuss the potential role of this compound, emphasizing the need for direct comparative studies.
Humectants in Cosmetics and Pharmaceuticals
Humectants are crucial ingredients in personal care and pharmaceutical products, where they attract and retain moisture. Glycerol is the industry standard due to its high efficacy and low cost.
Experimental Protocol for Evaluating Humectant Properties:
A standardized method to compare the hygroscopicity of different triols would involve placing a known quantity of each triol in a controlled humidity chamber and measuring the weight gain over time. Skin hydration levels can be assessed in-vivo using a corneometer on human volunteers after the application of formulations containing each triol.
Logical Workflow for Humectant Comparison:
Caption: Workflow for comparing the performance of different triols as humectants.
Current Standing: There is no published data directly comparing the humectant properties of this compound with glycerol or other triols. Theoretically, its larger molecular size might influence its skin feel and substantivity, but experimental validation is required.
Plasticizers in Polymer Formulations
Plasticizers are added to polymers to increase their flexibility and durability. Triols can act as plasticizers, particularly in biodegradable polymers.
Experimental Protocol for Evaluating Plasticizer Efficacy:
The effectiveness of a plasticizer is typically evaluated by measuring the change in the glass transition temperature (Tg) of the polymer using Differential Scanning Calorimetry (DSC). Mechanical properties such as tensile strength and elongation at break can be determined using a universal testing machine.
Logical Relationship of Plasticizer Evaluation:
Caption: Logical flow for assessing the performance of a triol as a plasticizer.
Current Standing: No studies have been identified that specifically evaluate this compound as a plasticizer and compare its performance against established plasticizers or other triols.
Monomers in Polyurethane Synthesis
Triols are fundamental building blocks in the synthesis of polyurethanes, acting as cross-linkers to create a three-dimensional network structure. The choice of triol can significantly impact the mechanical properties of the resulting polyurethane.
Experimental Protocol for Polyurethane Synthesis and Characterization:
Polyurethanes can be synthesized by reacting a diisocyanate with a polyol blend (including the triol). The resulting polymer's properties, such as hardness (Shore durometer), tensile strength, and thermal stability (Thermogravimetric Analysis - TGA), would then be characterized.
Signaling Pathway for Polyurethane Formation:
Caption: Simplified representation of the components involved in polyurethane synthesis.
Conclusion and Future Outlook
The current body of scientific literature does not provide the necessary experimental data to conduct a thorough and objective comparison of this compound with other industrially significant triols. While its chemical structure suggests potential utility in various applications, its actual performance remains unquantified.
For researchers, scientists, and drug development professionals, this represents an opportunity for novel research. Direct, head-to-head studies comparing the performance of this compound with glycerol, 1,2,4-butanetriol, and 1,2,6-hexanetriol in applications such as cosmetic formulations, as plasticizers for biodegradable polymers, and in the synthesis of novel polyurethanes would be of significant value to the scientific community and industry. Such studies would need to include detailed experimental protocols and present quantitative data in a clear and comparative format to truly elucidate the potential of this under-explored triol. Until such data becomes available, the specific advantages and disadvantages of this compound will remain in the realm of theoretical speculation.
A Cost-Benefit Analysis of 1,2,3-Pentanetriol in Industrial Applications: A Comparative Guide
A detailed comparison of 1,2,3-Pentanetriol with common alternatives like glycerol, propylene glycol, and 1,3-propanediol for use as a humectant in industrial applications, particularly in the cosmetics sector.
In the ever-evolving landscape of industrial chemicals, the selection of appropriate ingredients is paramount to product performance, cost-effectiveness, and consumer safety. This guide provides a comprehensive cost-benefit analysis of this compound, a triol with potential applications as a humectant, solvent, and plasticizer. Its performance and economic viability are compared against well-established alternatives: glycerol, propylene glycol, and 1,3-propanediol. This analysis is particularly relevant for researchers, scientists, and drug development professionals in the cosmetics and personal care industries.
Executive Summary
While this compound is a structurally promising polyol, its widespread industrial application appears limited, as evidenced by the scarcity of direct performance data and a readily available market price for bulk quantities. In contrast, glycerol, propylene glycol, and 1,3-propanediol are extensively used and well-characterized humectants in the cosmetics industry. Glycerol stands out for its high efficacy and low cost, though it can impart a tacky skin feel at higher concentrations. Propylene glycol is a cost-effective alternative with good performance, but it faces some consumer concerns regarding potential skin irritation. 1,3-Propanediol is a well-performing, less irritating alternative, often from renewable sources, but typically comes at a higher price point.
Performance Comparison of Humectants
Humectants are crucial ingredients in cosmetic formulations, valued for their ability to attract and retain moisture, thereby hydrating the skin. The performance of a humectant is determined by its hygroscopicity (ability to absorb moisture) and its effect on the final product's sensory characteristics (e.g., tackiness, skin feel).
Table 1: Comparison of Physical and Performance Properties of Humectants
| Property | This compound | Glycerol | Propylene Glycol | 1,3-Propanediol |
| Molecular Formula | C₅H₁₂O₃[1] | C₃H₈O₃ | C₃H₈O₂ | C₃H₈O₂ |
| Molecular Weight ( g/mol ) | 120.15[1] | 92.09 | 76.09 | 76.09 |
| Number of Hydroxyl Groups | 3 | 3 | 2 | 2 |
| Humectancy/Hygroscopicity | Theoretical: Good (Triol) | Excellent | Good | Good |
| Skin Feel | Theoretical: Less tacky than glycerol | Can be tacky at high concentrations[2] | Non-tacky | Non-tacky[3] |
| Source | Synthetic | Natural (vegetable or animal-derived) or Synthetic | Synthetic (petroleum-derived) | Natural (corn sugar fermentation) or Synthetic |
| Irritation Potential | Data not available | Low | Potential for irritation in sensitive individuals | Low[3] |
Note: Performance data for this compound is largely theoretical due to a lack of published experimental studies.
Cost-Benefit Analysis
The economic viability of a humectant is a critical factor in its selection for industrial applications. This analysis considers the purchase price and the performance benefits of each alternative.
Table 2: Cost Comparison of Humectants
| Humectant | Typical Price Range (USD/kg) | Key Benefits | Key Drawbacks |
| This compound | High (for research quantities) | Theoretical: Good humectancy with potentially less tackiness. | Lack of bulk availability and pricing, limited performance and safety data. |
| Glycerol | 0.80 - 2.50 | High efficacy, low cost, natural source available.[4] | Can be tacky, potential for microbial contamination in formulations.[5] |
| Propylene Glycol | 1.50 - 3.50 | Low cost, good solvent properties, effective humectant. | Consumer perception issues, potential for skin irritation. |
| 1,3-Propanediol | 3.00 - 6.00 | Excellent skin feel, low irritation, often from renewable sources.[3] | Higher cost compared to glycerol and propylene glycol. |
Note: Prices are estimates and can vary based on supplier, quantity, and market conditions. The price for this compound is based on small, laboratory-scale quantities and is not indicative of bulk industrial pricing, which is currently unavailable.
Experimental Protocols for Humectant Efficacy
To provide a framework for the objective comparison of these humectants, the following experimental protocols are outlined. These methods are commonly used in the cosmetics industry to evaluate the performance of moisturizing ingredients.
In Vitro Skin Hydration Protocol
This protocol utilizes a reconstructed human epidermis (RHE) model to assess the hydrating effects of a test substance.
Objective: To measure the increase in skin surface hydration after topical application of a humectant solution.
Materials:
-
Reconstructed human epidermis (RHE) tissues
-
Test humectants (e.g., 5% aqueous solutions of this compound, Glycerol, Propylene Glycol, 1,3-Propanediol)
-
Phosphate-buffered saline (PBS) as a negative control
-
Corneometer for measuring skin surface hydration
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Equilibrate RHE tissues in an incubator for at least 1 hour.
-
Take baseline Corneometer readings for each tissue.
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test humectant solution or PBS to the surface of the RHE tissues.
-
Incubate the tissues for a defined period (e.g., 1, 2, and 4 hours).
-
At each time point, gently remove any excess product and measure skin surface hydration using the Corneometer.
-
Calculate the change in hydration from the baseline for each test substance.
Sensory Panel Protocol for Skin Feel Assessment
This protocol uses a trained sensory panel to evaluate the tactile properties of formulations containing different humectants.
Objective: To assess and compare the skin feel (e.g., tackiness, smoothness, residue) of cosmetic formulations containing different humectants.
Materials:
-
Base cream or lotion formulation without any humectant.
-
Test formulations containing a standardized concentration (e.g., 5%) of each humectant.
-
Trained sensory panel (10-15 panelists).
-
Standardized evaluation questionnaires.
Procedure:
-
Panelists cleanse and dry their forearms.
-
A standardized amount of each test formulation is applied to a designated area on the forearm.
-
Panelists evaluate the initial feel of the product upon application.
-
At specified time intervals (e.g., 1, 5, and 15 minutes), panelists evaluate the skin feel for attributes such as tackiness, stickiness, smoothness, and residue using a defined rating scale.
-
Data is collected and statistically analyzed to compare the sensory profiles of the different humectants.
Logical and Experimental Workflow Diagrams
To visualize the decision-making process for selecting a humectant and the experimental workflow for its evaluation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Logical flow for selecting a humectant based on key formulation requirements.
References
Safety Operating Guide
Prudent Disposal of 1,2,3-Pentanetriol: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For 1,2,3-Pentanetriol, a polyol, the disposal process should be approached with a clear understanding of its potential hazards, regulatory requirements, and appropriate waste streams.
Immediate Safety and Handling Considerations
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area. In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol
-
Hazard Assessment: Review all available information on this compound and similar chemicals. Based on data for related compounds, it is not expected to be a highly hazardous substance. However, it is crucial to confirm this with your institution's safety office.
-
Waste Identification and Segregation:
-
Uncontaminated this compound: If the chemical is in its pure form and has not been used, it should be collected in a designated, sealed, and properly labeled waste container.
-
Contaminated this compound: If the substance is mixed with other chemicals, the entire mixture must be treated as hazardous waste. The disposal route will be determined by the most hazardous component in the mixture.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
-
Waste Collection and Storage:
-
Use a chemically compatible container for waste collection.
-
Clearly label the waste container with "Waste this compound" and include the concentration and any other components if it is a mixture.
-
Store the waste container in a designated satellite accumulation area until it is collected by the EHS office.
-
-
Disposal Route:
-
Small Quantities: For very small "lab-scale" quantities, your institution's EHS office may have specific guidelines for disposal, which could include collection for incineration or other treatment methods.
-
Bulk Quantities: Larger amounts of this compound waste must be disposed of through a licensed hazardous waste contractor arranged by your EHS office.
-
Quantitative Data for Disposal Considerations
As no specific quantitative data for this compound is available, the following table provides general parameters that researchers and safety professionals should consider for chemical waste disposal.
| Parameter | Guideline | Source of Information |
| Waste Code | To be determined by the EHS office based on local and national regulations (e.g., EPA in the U.S.). | Institutional EHS Office, Local Environmental Agency |
| Permissible Concentration Limits for Sewer Disposal | Generally, direct disposal of neat organic chemicals to the sanitary sewer is prohibited. Dilute aqueous solutions may be permissible in some jurisdictions, but this must be confirmed. | Institutional EHS Office, Local Water Authority |
| Container Type | Chemically resistant and sealable (e.g., High-Density Polyethylene (HDPE), glass). | Chemical Compatibility Charts, Institutional Guidelines |
Experimental Workflow & Decision Logic
The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical like this compound.
Caption: Decision workflow for the disposal of this compound.
Personal protective equipment for handling 1,2,3-Pentanetriol
This guide provides essential safety and logistical information to support the safe and effective use of 1,2,3-Pentanetriol in a laboratory setting. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar triol compounds.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required for sealed containers |
| Weighing and Aliquoting | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a well-ventilated area. Use a respirator with an organic vapor cartridge if aerosols may be generated or ventilation is inadequate. |
| Solution Preparation and Handling | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | Not generally required if handled in a chemical fume hood or with adequate local exhaust ventilation. |
| Spill Cleanup | Chemical safety goggles or face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | A respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation. |
| Waste Disposal | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required for sealed waste containers. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage, such as cracks or leaks.
-
Ensure the container is clearly labeled with the chemical name (this compound) and the correct CAS number (5371-48-2).
-
Wear safety glasses and chemical-resistant gloves during the inspection process.
-
If the container is compromised, it should be immediately moved to a chemical fume hood, and the institution's emergency spill procedures should be initiated.
2. Storage:
-
Store this compound in a tightly sealed, compatible container.
-
The storage area should be cool, dry, and well-ventilated.
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
-
Ensure the storage area is clearly marked with the identity of the stored chemical.
3. Use and Experimental Protocols:
-
All handling of this compound should be conducted in a certified chemical fume hood or a well-ventilated area to minimize the potential for inhalation.
-
Before beginning any experimental work, ensure that safety equipment, including an eyewash station, safety shower, and an appropriate fire extinguisher, is readily accessible.
-
Avoid direct contact with skin and eyes by consistently wearing the recommended PPE.[2]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
4. Spill Response:
-
In the event of a spill, evacuate all non-essential personnel from the immediate area.
-
For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Place the absorbent material and any contaminated items into a sealed, properly labeled container for disposal.
-
For large spills, follow your institution's established emergency spill response procedures. Do not attempt to clean up a large spill without the appropriate training and equipment.
Disposal Plan
The disposal of this compound and any associated waste must be conducted in strict accordance with all local, state, and federal regulations.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect all liquid waste containing this chemical in a dedicated, sealed, and clearly labeled container.
-
Solid waste, such as contaminated gloves, absorbent materials, and empty containers, should be collected in a separate, labeled, and sealed container.
2. Labeling and Storage of Waste:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the name of the principal investigator, the laboratory location, and the date of accumulation.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
3. Coordination with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a completed hazardous waste profile sheet, if required.
-
Follow all instructions provided by the EHS department for the final disposal of the material. Licensed hazardous waste disposal vendors will handle the ultimate disposal, which may involve incineration or other approved methods.
Estimated Physical and Chemical Properties
The following table provides an estimation of the physical and chemical properties of this compound based on data for analogous compounds. These values should be used as a general guide and confirmed with the supplier-provided SDS.
| Property | Estimated Value | Source (Analogous Compound) |
| Molecular Formula | C₅H₁₂O₃ | J-GLOBAL[3] |
| Molecular Weight | 120.15 g/mol | J-GLOBAL[3] |
| Appearance | Colorless to light yellow liquid | TCI America (for 1,2,5-Pentanetriol)[4] |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | Expected to be soluble in water and polar organic solvents | General property of polyols |
| Density | ~1.1 g/cm³ | TCI America (for 1,2,5-Pentanetriol)[4] |
Workflow for Safe Chemical Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
